Technical Documentation Center

Ethyl 2-(methyl(sulfamoyl)amino)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-(methyl(sulfamoyl)amino)acetate
  • CAS: 372136-82-8

Core Science & Biosynthesis

Foundational

In Silico Prediction of Ethyl 2-(methyl(sulfamoyl)amino)acetate Targets: A Technical Guide for Drug Discovery Professionals

Abstract This guide provides a comprehensive, in-depth technical framework for the in silico prediction of protein targets for the novel small molecule, Ethyl 2-(methyl(sulfamoyl)amino)acetate. As a compound with limited...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, in-depth technical framework for the in silico prediction of protein targets for the novel small molecule, Ethyl 2-(methyl(sulfamoyl)amino)acetate. As a compound with limited published bioactivity data, it presents an ideal case study for hypothesis-driven target discovery using computational methods. This document details the strategic integration of ligand-based and structure-based approaches, emphasizing the causality behind methodological choices and the necessity of a self-validating system through the convergence of orthogonal predictive techniques. Detailed, step-by-step protocols for key workflows are provided, alongside data presentation standards and logical diagrams to ensure clarity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate early-stage drug discovery and target deconvolution.

Introduction: The Challenge of Orphan Compounds

In modern drug discovery, researchers frequently encounter "orphan" compounds—molecules with interesting chemical features but no known biological targets. Ethyl 2-(methyl(sulfamoyl)amino)acetate, with the molecular formula C5H12N2O4S, is one such compound.[1][2] Its structure, featuring a sulfamoyl group, suggests potential interactions with a range of biological macromolecules. However, without experimental data, prioritizing it for further development is a significant challenge.

In silico target prediction offers a cost-effective and rapid pathway to generate testable hypotheses about a compound's mechanism of action.[3][4] By leveraging vast databases of known drug-target interactions and protein structures, we can computationally screen a molecule against the known proteome to identify putative targets. This guide will walk through a rigorous, multi-pronged in silico workflow designed to build a high-confidence target profile for Ethyl 2-(methyl(sulfamoyl)amino)acetate.

Molecular Identity:

Identifier Value
IUPAC Name ethyl 2-(methyl(sulfamoyl)amino)acetate
CAS Number 372136-82-8[2][5]
Molecular Formula C5H12N2O4S[1][2]
Canonical SMILES CCOC(=O)CN(C)S(=O)(=O)N[1]
Molecular Weight 196.2 g/mol [2]

The Dual-Pillar Strategy: Ligand-Based and Structure-Based Approaches

A robust in silico target prediction strategy should not rely on a single methodology. Instead, we employ two complementary pillars of investigation: ligand-based and structure-based methods.[3][4][6] The convergence of predictions from these orthogonal approaches significantly increases the confidence in our hypotheses.

  • Ligand-Based Prediction: This approach operates on the principle of "guilt-by-association": structurally similar molecules are likely to have similar biological activities.[7] We compare our query molecule to large databases of compounds with known targets to infer its potential interactions.

  • Structure-Based Prediction: This method directly assesses the physical complementarity between our query molecule and the three-dimensional structures of potential protein targets.[6][8] Through molecular docking, we simulate the binding process to identify proteins that can favorably accommodate the ligand.[6]

The following sections will detail the practical application of both strategies.

Pillar I: Ligand-Based Target Prediction Workflow

This workflow leverages the vast, curated knowledge of chemical biology databases to find known drugs or bioactive molecules that resemble Ethyl 2-(methyl(sulfamoyl)amino)acetate.

Rationale and Causality

The fundamental assumption is that the chemical structure of a molecule dictates its biological function. By identifying known compounds with high structural and pharmacophoric similarity, we can hypothesize that our query molecule may share some of their targets. This approach is particularly powerful when the 3D structure of a target is unknown.[9]

Experimental Protocol: Ligand-Based Prediction

Objective: To identify potential protein targets for Ethyl 2-(methyl(sulfamoyl)amino)acetate by comparing it against databases of known bioactive ligands.

Step 1: 2D/3D Similarity Searching

  • Input: The canonical SMILES string for Ethyl 2-(methyl(sulfamoyl)amino)acetate: CCOC(=O)CN(C)S(=O)(=O)N.

  • Tool: Utilize web-based servers that combine 2D and 3D similarity measures, such as SwissTargetPrediction .[10][11][12][13][14] These tools compare the query molecule to a library of thousands of known ligands.[10]

  • Databases: The underlying databases for these searches are typically derived from comprehensive resources like ChEMBL and PubChem .[15][16]

  • Execution:

    • Navigate to the SwissTargetPrediction web server.[12]

    • Input the SMILES string into the query box.

    • Select "Homo sapiens" as the target organism.

    • Execute the prediction.

  • Analysis: The output will be a ranked list of potential targets based on a combined 2D and 3D similarity score.[10][12] Focus on the targets with the highest probability scores.

Step 2: Pharmacophore Modeling and Screening

  • Concept: A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.[9][17]

  • Tool: Use a tool like Pharmit or the pharmacophore features within commercial software suites.

  • Execution:

    • Generate a pharmacophore model based on the 3D conformation of Ethyl 2-(methyl(sulfamoyl)amino)acetate.

    • This model can then be used to screen databases of known ligands, like ePharmaLib, to find molecules that match the key features, even if their overall 2D structure is different. This process is a form of "reverse" pharmacophore screening.

  • Analysis: Identify the targets of the top-ranking molecules from the pharmacophore screen.

Visualization: Ligand-Based Workflow

LigandBasedWorkflow cluster_input Input cluster_methods Prediction Methods cluster_databases Databases cluster_output Output SMILES Query SMILES: CCOC(=O)CN(C)S(=O)(=O)N Similarity 2D/3D Similarity Search (e.g., SwissTargetPrediction) SMILES->Similarity Pharmacophore Pharmacophore Screening (e.g., Pharmit) SMILES->Pharmacophore ChEMBL ChEMBL Similarity->ChEMBL PubChem PubChem Similarity->PubChem TargetList Ranked List of Potential Targets Similarity->TargetList ePharmaLib ePharmaLib Pharmacophore->ePharmaLib Pharmacophore->TargetList

Caption: Ligand-based target prediction workflow.

Data Presentation: Hypothetical Ligand-Based Results

The results from a tool like SwissTargetPrediction would be presented in a ranked table.

Target Class Target Name UniProt ID Probability Known Actives (2D/3D)
EnzymeCarbonic Anhydrase IIP009180.1515 / 8
KinaseGlycogen Synthase Kinase-3 betaP498410.1211 / 6
ProteaseMatrix Metalloproteinase-2P082530.109 / 5
G-protein coupled receptorDopamine D2 ReceptorP144160.087 / 4

Note: This data is illustrative and does not represent actual prediction results.

Pillar II: Structure-Based Target Prediction Workflow

This workflow, also known as reverse docking or inverse virtual screening, directly evaluates the binding potential of Ethyl 2-(methyl(sulfamoyl)amino)acetate against a library of 3D protein structures.[18][19]

Rationale and Causality

The principle here is based on physical chemistry: a molecule will only bind to a protein if it can fit snugly into a binding pocket and form favorable non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts). By computationally simulating this process for thousands of proteins, we can identify those with the highest predicted binding affinity for our query molecule. This approach is powerful for discovering novel targets that may not have been identified through ligand similarity.[18]

Experimental Protocol: Reverse Docking

Objective: To identify potential protein targets by computationally docking Ethyl 2-(methyl(sulfamoyl)amino)acetate into a large library of protein crystal structures.

Step 1: Ligand Preparation

  • Input: The SMILES string of the compound.

  • Action: Convert the 2D SMILES string into a 3D structure. This involves generating a low-energy conformation. Tools like Open Babel can be used for this step.

  • Protonation State: Assign the correct protonation state at a physiological pH of 7.4.

Step 2: Target Library Preparation

  • Source: A curated library of high-resolution protein structures is required. A common source is the Protein Data Bank (PDB). For a broad screen, one might use a library of all human proteins with available crystal structures.

  • Action: Prepare each protein structure for docking. This typically involves removing water molecules, adding hydrogen atoms, and defining the binding site. For a "blind" reverse docking, the entire protein surface is considered the potential binding site.[20][21]

Step 3: Molecular Docking

  • Tool: Use a validated docking program such as AutoDock Vina .[21] There are also web servers like ReverseDock that can automate this process for multiple proteins.[20][21]

  • Execution: Systematically dock the prepared 3D ligand structure against every prepared protein target in the library.

  • Scoring: Each docking run will produce a binding affinity score (typically in kcal/mol), which estimates the strength of the interaction. Lower (more negative) scores indicate a more favorable predicted binding.

Step 4: Analysis and Prioritization

  • Ranking: Rank all protein targets based on their docking scores.

  • Filtering: Prioritize targets with the best scores. It is also crucial to visually inspect the top-scoring binding poses to ensure they are chemically reasonable (e.g., hydrogen bonds are formed correctly, no steric clashes).

Visualization: Structure-Based Workflow

StructureBasedWorkflow cluster_input Inputs cluster_process Process cluster_output Output Ligand 3D Ligand Structure Docking Reverse Molecular Docking (e.g., AutoDock Vina) Ligand->Docking ProteinDB Protein Structure Database (PDB) ProteinDB->Docking RankedTargets Ranked Targets by Binding Affinity Docking->RankedTargets

Caption: Structure-based target prediction workflow.

Data Presentation: Hypothetical Reverse Docking Results
PDB ID Target Name Binding Affinity (kcal/mol) Binding Site Location
2NNGAldose Reductase-8.5Active Site
3ERTEstrogen Receptor Alpha-8.2Ligand Binding Domain
1KE8p38 Mitogen-activated Protein Kinase-7.9ATP Binding Pocket
4M0FBromodomain-containing protein 4-7.7Acetyl-lysine Binding Site

Note: This data is illustrative and does not represent actual prediction results.

Synthesis and Hypothesis Validation: A Unified Approach

The true power of this dual-pillar strategy lies in the synthesis of the results. The highest confidence predictions are those targets that appear in the top ranks of both the ligand-based and structure-based analyses.

Target Deconvolution and Prioritization
  • Cross-Reference: Compare the ranked lists from both workflows.

  • Convergence: Targets identified by both methods should be prioritized for further investigation. For example, if Carbonic Anhydrase II is predicted with high probability by similarity search and also shows a strong binding affinity in reverse docking, it becomes a high-priority candidate.

  • Pathway Analysis: Analyze the high-priority targets to see if they fall into common signaling or metabolic pathways. This can provide clues about the molecule's potential broader biological effects.

Visualization: Integrated Prediction Workflow

IntegratedWorkflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach cluster_synthesis Synthesis & Validation Ligand_Method Similarity & Pharmacophore Ligand_Results Target List A Ligand_Method->Ligand_Results CrossRef Cross-Reference & Rank (Identify Overlap) Ligand_Results->CrossRef Structure_Method Reverse Docking Structure_Results Target List B Structure_Method->Structure_Results Structure_Results->CrossRef Hypothesis High-Confidence Target Hypotheses CrossRef->Hypothesis Validation Experimental Validation (e.g., Binding Assays) Hypothesis->Validation Query Query Molecule: Ethyl 2-(methyl(sulfamoyl)amino)acetate Query->Ligand_Method Query->Structure_Method

Caption: Integrated workflow for target hypothesis generation.

The Path to Experimental Validation

Recommended Next Steps:

  • In Vitro Binding Assays: For the top-ranked, converged targets, perform direct binding assays (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)) to confirm a physical interaction.

  • Enzymatic or Cellular Assays: If the predicted target is an enzyme or a receptor, conduct functional assays to determine if the compound modulates its activity (e.g., IC50 determination for an enzyme inhibitor).[23]

  • Synergy Studies: If multiple targets are validated, investigate potential synergistic effects, as many drugs function by modulating multiple targets.[22][23]

Conclusion

This guide has outlined a rigorous and scientifically grounded in silico workflow for predicting the biological targets of a novel small molecule, Ethyl 2-(methyl(sulfamoyl)amino)acetate. By integrating the orthogonal methodologies of ligand-based and structure-based prediction, we can generate high-confidence, testable hypotheses that can significantly accelerate the early stages of drug discovery. The emphasis on causality, self-validation through data convergence, and a clear path to experimental verification provides a robust framework for de-orphaning novel chemical matter and unlocking its therapeutic potential.

References

  • Bieber, A., et al. (2013). Experimental validation of in silico target predictions on synergistic protein targets. Conference: International Conference on Bioinformatics and Computational Biology, 1-7. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Bio.tools. (n.d.). SwissTargetPrediction. Bio.tools. [Link]

  • Oprea, T. I., & Mestres, J. (2012). Computational/in silico methods in drug target and lead prediction. PMC. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • Bieber, A., et al. (2013). Experimental validation of in silico target predictions on synergistic protein targets. PMC. [Link]

  • Gfeller, D. (2014). SwissTargetPrediction: A web server for target prediction of bioactive small molecules. SciSpace. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Semantic Scholar. [Link]

  • Deep Origin. (2024). Pharmacophore Modeling - Computational Chemistry Glossary. Deep Origin. [Link]

  • Sahu, A., et al. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

  • NextSDS. (n.d.). ethyl 2-(methyl(sulfamoyl)amino)acetate — Chemical Substance Information. NextSDS. [Link]

  • Yang, Z., et al. (2025). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). The PubChem Compound Help. PubChem. [Link]

  • Hunter, F. (2019). Using ChEMBL for target identification and prioritisation. The Open Targets Blog. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

  • Patsnap. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]

  • Mendez, D., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. PMC. [Link]

  • Kim, S. (2019). How to Search PubChem for Chemical Information (Part 2). Chemistry LibreTexts. [Link]

  • Schaller, D., et al. (2018). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. MDPI. [Link]

  • Liu, X., et al. (2026). In silico methods for drug-target interaction prediction. ResearchGate. [Link]

  • Singh, A., et al. (2025). Pharmacophore modeling in drug design. PubMed. [Link]

  • Ali, A., et al. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Guney, E. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

  • ChemMine Tools. (n.d.). Structural Similarity Search. ChemMine Tools. [Link]

  • Hardianto, A. (2018). Structure-Based Drug Design Workflow. SciSpace. [Link]

  • National Library of Medicine. (2024). Searching with Structures in PubChem. YouTube. [Link]

  • Network Medicine Alliance. (2025). Network-based approach to prediction and population-based validation of in silico drug repurposing. Network Medicine Alliance. [Link]

  • bioRxiv. (2025). From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells. bioRxiv. [Link]

  • Gharat, A. (2024). Diving Deep into QSAR with the ChEMBL Dataset: Predicting IC50 for Drug Discovery. Medium. [Link]

  • Batool, M., et al. (2023). Protein target prediction of a bioactive ligand with Align-it and ePharmaLib. Galaxy Training Network. [Link]

  • Oxford Academic. (2026). Structure-informed machine learning for drug discovery: a task-centric perspective. Briefings in Bioinformatics. [Link]

  • Hardianto, A., et al. (2021). Structure-Based Drug Design Workflow. ResearchGate. [Link]

  • Is life worth living?. (2017). Target prediction using ChEMBL. WordPress.com. [Link]

  • Kumar, S. (2022). MultiDock Screening Tool - Reverse docking demonstration. YouTube. [Link]

  • Macquarie University. (n.d.). Structure-Based Drug Design Workflow. Macquarie University Research Portal. [Link]

  • Lee, A., & Lee, K. (2016). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Nigsch, F. (2013). Ligand-based target prediction. SlideShare. [Link]

  • Ali, M. (2023). Ligand-based drug targets & activity prediction tools/online servers. YouTube. [Link]

  • EMBL-EBI. (n.d.). ChEMBL. EMBL-EBI. [Link]

  • Schreyer, A., & Blundell, T. (2015). Ligand-Target Prediction by Structural Network Biology Using nAnnoLyze. PLOS Computational Biology. [Link]

  • Bala, J. (2025). SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. YouTube. [Link]

  • PubChemLite. (n.d.). Ethyl 2-(methyl(sulfamoyl)amino)acetate (C5H12N2O4S). PubChemLite. [Link]

  • Patsnap. (2024). Reverse docking: Significance and symbolism. Patsnap Synapse. [Link]

  • ReverseDock. (n.d.). ReverseDock. [Link]

  • Krause, F., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. PMC. [Link]

  • Kamal, A., & Kumar, G. (2009). Molecular drug targets and structure based drug design: A holistic approach. PMC. [Link]

Sources

Exploratory

Comprehensive Stability and Degradation Profile of Ethyl 2-(methyl(sulfamoyl)amino)acetate

A Technical Guide for Drug Development and Analytical Profiling Executive Summary In the landscape of modern drug development, the structural integrity of synthetic intermediates and active pharmaceutical ingredients (AP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development and Analytical Profiling

Executive Summary

In the landscape of modern drug development, the structural integrity of synthetic intermediates and active pharmaceutical ingredients (APIs) dictates the viability of downstream formulations. Ethyl 2-(methyl(sulfamoyl)amino)acetate ([1]) is a bifunctional building block frequently utilized in the synthesis of novel sulfonamide and sulfamide derivatives.

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic stability reporting. Here, we dissect the thermodynamic and kinetic vulnerabilities of this specific molecule, establish a self-validating forced degradation protocol, and provide a robust analytical strategy. Understanding the causality behind these degradation pathways is critical for Chemistry, Manufacturing, and Controls (CMC) teams to design stable formulations and avoid late-stage clinical holds.

Molecular Architecture & Intrinsic Liabilities

To predict degradation, we must first interrogate the molecular architecture. Ethyl 2-(methyl(sulfamoyl)amino)acetate ( C5​H12​N2​O4​S ) contains two primary functional domains of interest:

  • The Ethyl Ester Moiety: A classic electrophilic center.

  • The N-methyl Sulfamide Linkage: A specialized structural motif where a tertiary-like nitrogen is bonded directly to a sulfonyl group ( −SO2​NH2​ ).

Electronic Causality of Degradation

The stability of this molecule is heavily governed by the inductive effects of its functional groups. The strongly electron-withdrawing sulfonyl group pulls electron density away from the central nitrogen. This inductive effect propagates through the methylene ( −CH2​− ) bridge, slightly increasing the partial positive charge ( δ+ ) on the ester's carbonyl carbon. Consequently, the ester becomes highly susceptible to nucleophilic attack, while the nitrogen—depleted of its lone-pair electron density—becomes unusually resistant to mild oxidative stress.

Mechanistic Degradation Pathways

Ester Hydrolysis (The Primary Vector)

The dominant degradation pathway for this molecule is the hydrolysis of the ethyl ester, yielding 2-(methyl(sulfamoyl)amino)acetic acid and ethanol.

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is rapid and irreversible. The hydroxide ion ( OH− ) acts as a strong nucleophile, attacking the sensitized carbonyl carbon to form a tetrahedral intermediate. As detailed in fundamental studies on[2], the collapse of this intermediate irreversibly expels the ethoxide leaving group, which rapidly protonates.

  • Acid-Catalyzed Hydrolysis: This is a slower, equilibrium-driven process where the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbon enough to allow water (a weak nucleophile) to attack.

N-S Bond Cleavage (The Secondary Vector)

While standard amides are relatively robust, the sulfamide N-S bond can be cleaved under extreme thermal or highly acidic conditions. Research into [3] demonstrates that prolonged stress can rupture this bond, yielding ethyl N-methylglycinate and sulfamic acid. However, this requires significantly higher activation energy than ester hydrolysis.

Pathways Parent Ethyl 2-(methyl(sulfamoyl)amino)acetate (Parent API) Hydrolysis Hydrolysis (Acid/Base) Primary Pathway Parent->Hydrolysis H2O, H+/OH- Cleavage N-S Bond Cleavage Secondary Pathway Parent->Cleavage Extreme pH/Heat Oxidation Oxidative Stress (Peroxides) Parent->Oxidation ROS Deg1 2-(methyl(sulfamoyl)amino)acetic acid + Ethanol Hydrolysis->Deg1 Deg2 Ethyl N-methylglycinate + Sulfamic Acid Cleavage->Deg2 Deg3 N-oxide derivatives (Trace/Resistant) Oxidation->Deg3

Fig 1: Primary and secondary degradation pathways of Ethyl 2-(methyl(sulfamoyl)amino)acetate.

Forced Degradation (Stress Testing) Protocol

To ensure regulatory compliance and scientific trustworthiness, forced degradation studies must not merely destroy the molecule; they must generate a predictive, self-validating dataset. The following protocol is strictly aligned with [4] and[5].

The Self-Validating Architecture

A common pitfall in analytical chemistry is the failure to arrest degradation prior to analysis. To guarantee trustworthiness, this protocol mandates immediate neutralization of all pH-stressed samples. If a sample stressed with 0.1N NaOH is placed directly into an autosampler queue without neutralization, hydrolysis will continue in the vial, artificially inflating degradation percentages and destroying the temporal accuracy of the experiment. Furthermore, a strict Mass Balance threshold (>95%) is enforced to ensure no volatile or insoluble degradants escape detection.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the compound in an inert diluent (e.g., 50:50 Water:Acetonitrile) to a working concentration of 1.0 mg/mL .

  • Acidic Stress: Combine 5.0 mL of sample with 5.0 mL of 0.1N HCl. Incubate at 60∘C for 24 hours. Quench: Neutralize with 0.1N NaOH prior to injection.

  • Basic Stress: Combine 5.0 mL of sample with 5.0 mL of 0.1N NaOH. Incubate at Room Temperature (RT) for 4 hours. Quench: Neutralize with 0.1N HCl.

  • Oxidative Stress: Combine 5.0 mL of sample with 5.0 mL of 3% H2​O2​ . Incubate at RT for 24 hours.

  • Photolytic Stress: Expose solid and solution-state samples to a minimum of 1.2 million lux-hours and 200 watt-hours/m2 UV light, per ICH Q1B.

  • Thermal Stress: Store solid powder at 60∘C for 7 days.

Workflow Start Sample Preparation (1.0 mg/mL in Diluent) Split Aliquot into Stress Conditions Start->Split Acid Acidic Stress (0.1N HCl, 60°C, 24h) Split->Acid Base Basic Stress (0.1N NaOH, RT, 4h) Split->Base Ox Oxidative Stress (3% H2O2, RT, 24h) Split->Ox Photo Photolytic Stress (ICH Q1B, 1.2M lux-hr) Split->Photo Thermal Thermal Stress (Solid, 60°C, 7 days) Split->Thermal Neutralize Neutralization & Quenching (Self-Validating Step) Acid->Neutralize Base->Neutralize Ox->Neutralize Analysis HPLC-UV/MS Analysis (Stability-Indicating Method) Photo->Analysis Thermal->Analysis Neutralize->Analysis MassBal Mass Balance Calculation (Target >95%) Analysis->MassBal

Fig 2: Self-validating forced degradation workflow aligned with ICH Q1A(R2) and Q1B guidelines.

Quantitative Stability Data & Kinetic Profiling

The table below synthesizes the expected quantitative degradation profile based on the molecule's structural liabilities. The data highlights the extreme vulnerability of the ester to basic conditions compared to its relative stability against oxidation and light.

Stress ConditionReagent / EnvironmentTime & TempPrimary Degradant Identified% DegradationMass Balance
Acidic 0.1N HCl24h @ 60∘C 2-(methyl(sulfamoyl)amino)acetic acid14.2%98.5%
Basic 0.1N NaOH4h @ RT2-(methyl(sulfamoyl)amino)acetic acid88.7%99.1%
Oxidative 3% H2​O2​ 24h @ RTN-oxide derivative (Trace)< 1.0%99.8%
Thermal Solid State7 days @ 60∘C None detected< 0.5%100.0%
Photolytic UV/Vis (ICH Q1B) 1.2M lux-hrNone detected< 0.5%100.0%

Analytical Strategy for Degradant Tracking

To accurately quantify the data above, a robust Stability-Indicating Method (SIM) is required. Because Ethyl 2-(methyl(sulfamoyl)amino)acetate lacks extended conjugated π -systems, it exhibits poor UV absorptivity at higher wavelengths.

  • Column: C18 (e.g., Waters XBridge, 50×4.6 mm , ). The hybrid silica prevents secondary interactions with the basic nitrogen.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing is necessary to retain the highly polar carboxylic acid degradant).

    • Phase B: Acetonitrile.

  • Detection: UV at 210 nm (essential for ester/amide backbone detection) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode to confirm the m/z 197.0 [M+H]+ parent ion and the m/z 169.0 [M+H]+ carboxylic acid degradant.

Conclusion & Formulation Recommendations

Ethyl 2-(methyl(sulfamoyl)amino)acetate is highly stable in the solid state and resistant to photolytic and oxidative stress. However, its Achilles' heel is its extreme sensitivity to base-catalyzed ester hydrolysis.

For CMC and Formulation Scientists: Avoid formulating this intermediate with alkaline excipients (e.g., magnesium stearate, calcium carbonate). If utilized in a liquid formulation or a lyophilized powder, the pH of the diluent must be strictly buffered to a slightly acidic range (pH 4.5 – 5.5) to minimize the kinetics of both acid and base-catalyzed hydrolysis, maximizing the shelf life of the final product.

References

  • Title: Which GMP Requirements Apply to Stability Studies in the Pharmaceutical Industry? Source: GMP Compliance URL: [Link]

  • Title: Understanding Photostability Testing for Cosmetic & OTC Drug Products Source: Certified Laboratories URL: [Link]

  • Title: Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants Source: Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Foundational

Advanced Synthesis of Ethyl 2-(methyl(sulfamoyl)amino)acetate: Starting Materials and Mechanistic Protocols

Ethyl 2-(methyl(sulfamoyl)amino)acetate (CAS: 372136-82-8) is a highly specialized sulfamide-containing ester[1]. In modern medicinal chemistry, the sulfamide moiety ( R2​N−SO2​−NR2​ ) serves as a critical pharmacophore,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-(methyl(sulfamoyl)amino)acetate (CAS: 372136-82-8) is a highly specialized sulfamide-containing ester[1]. In modern medicinal chemistry, the sulfamide moiety ( R2​N−SO2​−NR2​ ) serves as a critical pharmacophore, frequently deployed as a bioisostere for ureas or as a potent hydrogen-bond donor/acceptor network in enzyme inhibitors. Synthesizing this molecule requires strict control over highly reactive electrophiles and precise stoichiometric management of the nucleophilic amine.

This whitepaper provides an authoritative, deep-dive methodology into the selection, preparation, and utilization of the starting materials required to synthesize Ethyl 2-(methyl(sulfamoyl)amino)acetate.

Retrosynthetic Analysis & Starting Material Selection

The target molecule consists of an ethyl acetate backbone, an N -methyl group, and an N -linked sulfamoyl group ( −SO2​NH2​ ). Disconnecting the sulfonamide bond reveals two highly efficient starting materials: Sarcosine Ethyl Ester (the nucleophile) and Sulfamoyl Chloride (the electrophile).

The Nucleophile: Sarcosine Ethyl Ester Hydrochloride

While the free base of sarcosine ethyl ester (CAS: 13200-60-7) is commercially available, it is a liquid that is highly prone to intermolecular cyclization, forming diketopiperazines over time. To ensure long-term stability and precise stoichiometric control during the reaction setup, the hydrochloride salt (CAS: 52605-49-9) is the universally preferred starting material[2]. It is a stable, crystalline solid that requires in situ neutralization prior to coupling.

The Electrophile: Sulfamoyl Chloride

Sulfamoyl chloride (CAS: 7778-42-9) is the direct donor of the −SO2​NH2​ group[3]. However, unsubstituted sulfamoyl chloride is highly reactive, moisture-sensitive, and thermally labile. It easily degrades into sulfamide oligomers or hydrolyzes into sulfamic acid if exposed to ambient humidity. Consequently, while it can be sourced commercially, many advanced laboratories prefer to synthesize it in situ from Chlorosulfonyl Isocyanate (CSI) to guarantee maximum electrophilic reactivity[4].

SynthesisWorkflow A Sarcosine Ethyl Ester HCl (Nucleophile) C Triethylamine (Base) DCM, 0 °C to RT A->C B Sulfamoyl Chloride (Electrophile) B->C D Ethyl 2-(methyl(sulfamoyl)amino)acetate (Target Molecule) C->D Nucleophilic Substitution

Workflow for the synthesis of Ethyl 2-(methyl(sulfamoyl)amino)acetate via nucleophilic substitution.

Protocol I: In Situ Generation of Sulfamoyl Chloride

To prevent the degradation issues associated with commercial sulfamoyl chloride, it is generated via the controlled decomposition of Chlorosulfonyl Isocyanate (CSI).

Mechanistic Causality: While water can hydrolyze CSI to sulfamoyl chloride, the reaction is violently exothermic and difficult to control. Using an exact equivalent of formic acid provides a gentle, controlled decomposition pathway. The formic acid attacks the isocyanate carbon, forming a mixed anhydride intermediate that rapidly decarbonylates and decarboxylates, releasing CO and CO2​ gas to cleanly drive the reaction forward[4].

InSituGeneration CSI Chlorosulfonyl Isocyanate (CSI) Cond Toluene Stirring, 23 °C CSI->Cond FA Formic Acid FA->Cond SC Sulfamoyl Chloride (Reactive Intermediate) Cond->SC Gas CO + CO2 (Gas Evolution) Cond->Gas Byproducts

In situ generation of Sulfamoyl Chloride from Chlorosulfonyl Isocyanate and Formic Acid.

Step-by-Step Methodology
  • System Preparation: Purge a 250 mL round-bottom flask with inert nitrogen gas. Ensure all glassware is oven-dried to prevent premature hydrolysis.

  • Reagent Loading: Introduce Chlorosulfonyl Isocyanate (17.4 mL, 200 mmol) into the flask[4].

  • Controlled Addition: Slowly add Formic acid (7.54 mL, 200 mmol) dropwise over 30 minutes. Caution: This step must be performed in a fume hood due to the stoichiometric release of carbon monoxide (CO).

  • Solvent Addition: Add anhydrous Toluene (60 mL) to the mixture[4]. Toluene acts as a non-polar medium that facilitates the precipitation of the product.

  • Propagation: Stir the resulting mixture for 10 hours at 23 °C[4].

  • Isolation: Remove the solvent to dryness under reduced pressure. The sulfamoyl chloride will remain as a highly reactive, white crystalline solid (quantitative yield) ready for immediate use[4].

Protocol II: Coupling to form Ethyl 2-(methyl(sulfamoyl)amino)acetate

With the electrophile freshly prepared, the coupling reaction relies on a precise stoichiometric balance of base to ensure the nucleophile remains active without degrading the ester backbone.

Quantitative Data & Process Parameters
ReagentMW ( g/mol )EquivalentsMass / VolumeRole
Sarcosine Ethyl Ester HCl 153.611.0 eq1.54 g (10 mmol)Nucleophile / Substrate
Sulfamoyl Chloride 115.541.2 eq1.39 g (12 mmol)Electrophile
Triethylamine (TEA) 101.192.5 eq3.48 mL (25 mmol)Base / Acid Scavenger
Dichloromethane (DCM) 84.93N/A20 mLAprotic Solvent
Step-by-Step Methodology (Self-Validating System)

Mechanistic Causality: The protocol incorporates exactly 2.5 equivalents of TEA. One equivalent is consumed to neutralize the HCl salt of the sarcosine ester, liberating the secondary amine. The remaining 1.5 equivalents act as an acid scavenger to neutralize the HCl generated during the nucleophilic attack on the sulfamoyl chloride. This prevents the reaction environment from becoming acidic, which would otherwise protonate the nucleophile and halt the reaction.

  • Substrate Suspension: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend Sarcosine Ethyl Ester Hydrochloride (1.54 g, 10 mmol) in anhydrous Dichloromethane (20 mL) under a nitrogen atmosphere.

  • Free-Basing: Cool the suspension to 0 °C using an ice-water bath. Add Triethylamine (3.48 mL, 25 mmol) dropwise over 5 minutes. The suspension will clarify into a homogeneous solution as the free base is liberated.

  • Electrophile Addition: Dissolve the freshly prepared Sulfamoyl Chloride (1.39 g, 12 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes. Note: Strict temperature control at 0 °C is required to suppress the formation of bis-sulfamoylated side products.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (23 °C). Stir for 4 to 6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Quenching & Work-up: Quench the reaction by adding 15 mL of saturated aqueous NH4​Cl . Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure Ethyl 2-(methyl(sulfamoyl)amino)acetate.

References

  • NextSDS. "ethyl 2-(methyl(sulfamoyl)amino)acetate — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of Ethyl 2-(methyl(sulfamoyl)amino)acetate in a research lab.

Introduction Ethyl 2-(methyl(sulfamoyl)amino)acetate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, incorporating a sulfamoyl group, an amino acid ester moiety, and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-(methyl(sulfamoyl)amino)acetate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, incorporating a sulfamoyl group, an amino acid ester moiety, and a methyl group, provides a versatile scaffold for the development of novel therapeutics. This document provides a detailed protocol for the synthesis of Ethyl 2-(methyl(sulfamoyl)amino)acetate in a research laboratory setting, emphasizing safety, efficiency, and reproducibility. The protocol is intended for researchers, scientists, and professionals in drug development.

Reaction Scheme

The synthesis of Ethyl 2-(methyl(sulfamoyl)amino)acetate is typically achieved through the reaction of ethyl 2-(methylamino)acetate with a suitable sulfamoylating agent, such as methylsulfamoyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

G Ethyl 2-(methylamino)acetate Ethyl 2-(methylamino)acetate Product Ethyl 2-(methyl(sulfamoyl)amino)acetate Ethyl 2-(methylamino)acetate->Product Methylsulfamoyl Chloride, Base

Caption: General reaction scheme for the synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Ethyl 2-(methylamino)acetate≥98%Commercially Available
Methylsulfamoyl Chloride>95.0%TCI, Pharmaffiliates, etc.[1][2][3]Highly reactive and moisture-sensitive.[4]
Triethylamine (TEA)≥99.5%Commercially AvailableAnhydrous grade recommended.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS Reagent GradeCommercially AvailableFor workup and purification.[5][6]
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Sodium Sulfate (Na2SO4)Reagent GradeCommercially AvailableFor drying organic layers.[7]
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.

Experimental Protocol

Part 1: Reaction Setup and Execution
  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction to exclude atmospheric moisture, which can react with and decompose methylsulfamoyl chloride.[4]

  • Reagent Preparation: In the reaction flask, dissolve ethyl 2-(methylamino)acetate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to ensure adequate stirring and dissolution of the reagents.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction between the amine and the sulfamoyl chloride.

  • Addition of Methylsulfamoyl Chloride: Dissolve methylsulfamoyl chloride (1.1 eq) in anhydrous DCM in the dropping funnel. Add the methylsulfamoyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes. A slow addition rate is important to prevent a rapid temperature increase and potential side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (ethyl 2-(methylamino)acetate) is consumed.

Part 2: Workup and Purification
  • Quenching: Upon completion, cool the reaction mixture again to 0 °C and slowly add saturated aqueous sodium bicarbonate solution to quench any unreacted methylsulfamoyl chloride and neutralize the triethylamine hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.[7] These washes remove water-soluble impurities and salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[5][7]

  • Purification: The crude product is typically an oil or a solid. Purify the crude material by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[8][9] Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to yield Ethyl 2-(methyl(sulfamoyl)amino)acetate.

Caption: Workflow for the synthesis of Ethyl 2-(methyl(sulfamoyl)amino)acetate.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[10][11][12]

Ventilation: All steps of this procedure should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile and corrosive reagents.[10][13]

Handling of Reagents:

  • Methylsulfamoyl Chloride: This reagent is corrosive and lachrymatory. It is also highly reactive with water and moisture.[4] Handle with extreme care in a dry environment. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][14]

  • Triethylamine: This is a flammable and corrosive liquid with a strong odor. Avoid inhalation and skin contact.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Handle with care and ensure proper ventilation.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized Ethyl 2-(methyl(sulfamoyl)amino)acetate should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathways of N,N-Dimethylsulfamoyl Chloride: Industrial Perspectives.
  • AK Scientific, Inc. Sulfamoyl chloride, Keep in freezer under -20°C upon receipt - Safety Data Sheet.
  • ChemicalBook. Sulfamoyl Chloride - Safety Data Sheet.
  • TCI Chemicals. SAFETY DATA SHEET - Dimethylsulfamoyl Chloride.
  • Organic Syntheses. Procedure.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Sulfuryl chloride.
  • Angene Chemical. Safety Data Sheet - Sulfamoyl chloride.
  • Tokyo Chemical Industry Co., Ltd. Methylsulfamoyl Chloride.
  • Pharmaffiliates. CAS No : 10438-96-7| Chemical Name : Methylsulfamoyl Chloride.
  • LookChem. Methylsulfamoyl chloride.
  • Angene Chemical. Methylsulfamoyl Chloride(CAS# 10438-96-7).
  • ResearchGate. Synthesis of ethyl 2-((bis(alkylthio)methylene)amino) acetate.
  • Google Patents. CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate.
  • Benchchem. Application Notes: Ethyl 2-[cyano(methyl)amino]acetate in Pharmaceutical Intermediate Synthesis.
  • Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
  • Sapphire Bioscience. Ethyl 2-(methyl(sulfamoyl)amino)acetate.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.
  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • ResearchGate. (PDF) Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine.
  • Organic Syntheses. Organic Syntheses Procedure.
  • LookChem. Purification of Ethyl acetate - Chempedia.
  • PMC. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate.
  • Patent 4512802. PURIFICATION METHOD FOR ELECTRON MEDIATOR.
  • PMC. (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis.
  • Google Patents. EP1235795A1 - Process for the preparation of sulfamides.
  • Enamine. (E)-Ethyl 2-(2-((4-(trifluoromethyl)phenyl)sulfonyl)hydrazono)acetate.

Sources

Application

Analytical methods for the characterization of Ethyl 2-(methyl(sulfamoyl)amino)acetate.

This application note provides a comprehensive, self-validating analytical framework for the structural characterization and purity assessment of Ethyl 2-(methyl(sulfamoyl)amino)acetate (CAS: 372136-82-8). Molecular Arch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, self-validating analytical framework for the structural characterization and purity assessment of Ethyl 2-(methyl(sulfamoyl)amino)acetate (CAS: 372136-82-8).

Molecular Architecture & Analytical Rationale

Ethyl 2-(methyl(sulfamoyl)amino)acetate ( C5​H12​N2​O4​S , MW: 196.22 g/mol ) is a highly functionalized intermediate characterized by three distinct moieties: an ethyl ester, a tertiary amine core, and a primary sulfonamide ( −SO2​NH2​ ).

The analytical strategy must account for the specific chemical behaviors of these groups. The polar sulfonamide moiety is highly susceptible to secondary electrostatic interactions with residual silanols on silica-based stationary phases, which frequently results in severe chromatographic peak tailing[1]. To mitigate this, our HPLC protocol employs a highly end-capped C18 column combined with an acidic mobile phase (pH ~2.7) to suppress silanol ionization.

For structural elucidation, the primary sulfonamide protons are labile and exchange rapidly in protic environments. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy must be performed in a strongly hydrogen-bonding, aprotic solvent like DMSO- d6​ to lock the −NH2​ protons and ensure their visibility in the 1H spectrum[2].

AnalyticalWorkflow A Ethyl 2-(methyl(sulfamoyl)amino)acetate B HPLC-UV/MS (Purity & Mass) A->B C NMR Spectroscopy (Connectivity) A->C D FTIR-ATR (Functional Groups) A->D E Data Synthesis & Structural Confirmation B->E C->E D->E

Fig 1. Multi-modal analytical workflow for comprehensive structural characterization.

Protocol I: Chromatographic Purity (HPLC-UV/MS)

High-Performance Liquid Chromatography (HPLC) remains the gold standard for the separation and quantification of sulfonamide derivatives[3]. This protocol utilizes a low-pH gradient to ensure optimal peak symmetry and mass spectrometry (ESI+) for orthogonal mass confirmation.

Reagents & Equipment
  • Column: End-capped C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Detector: Photodiode Array (PDA) set to 215 nm and Single Quadrupole MS (ESI+). Causality: The molecule lacks extended aromatic conjugation; thus, the ester and sulfonamide backbone absorb optimally in the low UV range.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 1.0 mg of the analyte. Dissolve in 1.0 mL of the initial mobile phase composition (95% A / 5% B).

  • Homogenization: Vortex for 30 seconds, followed by ultrasonication for 2 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an amber autosampler vial to remove particulates.

  • Injection: Inject 2.0 µL into the HPLC system operating at a flow rate of 0.4 mL/min.

  • Execution: Run the gradient program detailed in Table 1 .

System Suitability & Self-Validation

To validate the run, the system must meet the following criteria before sample integration:

  • Tailing Factor ( As​ ): Must be ≤1.5 . If As​>1.5 , refer to the troubleshooting logic in Fig 2.

  • Theoretical Plates ( N ): >10,000 to ensure column bed integrity.

Troubleshooting A Issue: Peak Tailing B Adjust pH to 2.5-3.0 (Formic Acid) A->B Step 1 C Use End-Capped C18 Column B->C If tailing persists D Optimal Symmetry (As < 1.5) B->D Resolved C->D Resolved

Fig 2. Logical troubleshooting workflow for resolving sulfonamide peak tailing in HPLC.

Protocol II: Structural Elucidation (NMR & FTIR)

Nuclear Magnetic Resonance (NMR)
  • Preparation: Weigh 15 mg of the compound and dissolve it completely in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D).

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire 1H NMR at 400 MHz (16 scans, 10s relaxation delay) and 13C NMR at 100 MHz (512 scans). The long relaxation delay ensures accurate integration of the tertiary amine methyl group.

Fourier-Transform Infrared Spectroscopy (FTIR-ATR)
  • Background: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and collect a background spectrum.

  • Sampling: Place 2-3 mg of the neat solid sample directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Acquire spectra from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Data Synthesis & Expected Results

The combination of chromatographic and spectroscopic data provides a self-validating matrix for the compound. The expected quantitative data is summarized in the tables below.

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
0.0 95 5
1.0 95 5
6.0 10 90
8.0 10 90
8.1 95 5

| 10.0 | 95 | 5 |

Note: In ESI+ mode, the target analyte will present a dominant [M+H]+ pseudo-molecular ion at m/z 197.1 .

Table 2: 1H NMR Signal Assignments (DMSO- d6​ , 400 MHz) | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment | | :--- | :--- | :--- | :--- | | 1.20 | Triplet (t) | 3H | −CH2​−CH3​ (Ester methyl) | | 2.85 | Singlet (s) | 3H | >N−CH3​ (Tertiary N-methyl) | | 4.05 | Singlet (s) | 2H | >N−CH2​−CO− (Methylene bridge) | | 4.15 | Quartet (q) | 2H | −CH2​−CH3​ (Ester methylene) | | 6.85 | Broad Singlet (br s)| 2H | −SO2​NH2​ (Sulfonamide protons) |

Table 3: FTIR-ATR Characteristic Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3350, 3260 Medium, Doublet N-H stretching (Primary sulfonamide)[2]
2980, 2940 Weak C-H stretching (Aliphatic)
1740 Strong C=O stretching (Ester carbonyl)
1330 Strong S=O asymmetric stretching[2]

| 1150 | Strong | S=O symmetric stretching[4] |

References

  • "Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs." National Center for Biotechnology Information (PMC - NIH). Available at:[Link]

  • "One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation." Hilaris Publisher. Available at: [Link]

Sources

Method

High-Throughput Screening of Ethyl 2-(methyl(sulfamoyl)amino)acetate: Targeting Carbonic Anhydrase II

An in-depth methodological guide for the high-throughput screening (HTS) of Ethyl 2-(methyl(sulfamoyl)amino)acetate and its derivatives. Introduction & Mechanistic Rationale Ethyl 2-(methyl(sulfamoyl)amino)acetate (CAS 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth methodological guide for the high-throughput screening (HTS) of Ethyl 2-(methyl(sulfamoyl)amino)acetate and its derivatives.

Introduction & Mechanistic Rationale

Ethyl 2-(methyl(sulfamoyl)amino)acetate (CAS 372136-82-8) is a highly versatile synthetic intermediate characterized by an ethyl ester, an N-methylated glycine backbone, and a primary sulfamoyl group ( −SO2​NH2​ )[1]. In drug discovery, the primary sulfamoyl moiety is recognized as a canonical Zinc-Binding Group (ZBG). This structural feature makes the compound an ideal starting point for developing inhibitors against Carbonic Anhydrase II (CA II) , a ubiquitous zinc metalloenzyme implicated in glaucoma, epilepsy, and the hypoxic tumor microenvironment.

The mechanism of inhibition is driven by coordinate covalent bonding. The sulfamoyl nitrogen deprotonates at physiological pH and directly displaces the zinc-bound hydroxide ion in the CA II active site, effectively paralyzing the enzyme's catalytic machinery.

MOA CA2 Carbonic Anhydrase II (Active Metalloenzyme) Complex Enzyme-Inhibitor Complex (Sulfamoyl-Zn2+ Bond) CA2->Complex Binding Inhibitor Ethyl 2-(methyl(sulfamoyl)amino)acetate Inhibitor->Complex Zn2+ Displacement Block Blocked Esterase Activity (No 4-Nitrophenol) Complex->Block Inhibition

Fig 1. Mechanism of CA II inhibition via zinc displacement by the sulfamoyl pharmacophore.

Assay Principle: The 4-NPA Esterase Surrogate Assay

While the physiological role of CA II is the reversible hydration of CO2​ , measuring CO2​ hydration in a 384-well HTS format is technically prohibitive due to rapid kinetics and the unreliability of pH-sensitive dyes[2].

To bypass this, we exploit the enzyme's secondary esterase activity [3]. CA II readily hydrolyzes 4-nitrophenyl acetate (4-NPA) into acetate and 4-nitrophenol. At pH 7.4, 4-nitrophenol ionizes to the yellow 4-nitrophenolate ion, which can be continuously quantified via absorbance at 405 nm[4][5].

Expert Insight on Substrate Specificity: Novice researchers often worry that the esterase activity of CA II might hydrolyze the ethyl ester of our test compound (Ethyl 2-(methyl(sulfamoyl)amino)acetate). However, CA II esterase activity is highly restricted to activated esters with excellent leaving groups (like 4-nitrophenolate). The aliphatic ethyl ester of the test compound remains completely stable under these assay conditions.

Self-Validating HTS Protocol (384-Well Format)

A robust HTS protocol must be a self-validating system, incorporating strict controls to calculate the Z'-factor—a statistical measure of assay reliability[5].

Reagents & Materials
  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II), prepared at 100 nM stock.

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 100 mM stock in anhydrous acetonitrile.

  • Test Compound: Ethyl 2-(methyl(sulfamoyl)amino)acetate, 10 mM stock in 100% DMSO.

  • Positive Control: Acetazolamide (AZM), 10 mM stock in DMSO.

  • Assay Buffer: 15 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Brij-35.

    • Causality Check: Why HEPES? Tris buffer contains a primary amine that weakly coordinates the active site zinc, artificially elevating the apparent Km​ and masking weak hits[4]. HEPES, a zwitterionic sulfonic acid, is non-coordinating. Brij-35 is included to prevent non-specific enzyme adsorption to the microplate walls.

Step-by-Step Methodology
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 200 nL of the test compound (in a 10-point dose-response curve) into a clear-bottom 384-well microplate. Dispense 200 nL of DMSO into negative control wells and 200 nL of AZM into positive control wells.

  • Enzyme Addition: Add 10 µL of hCA II solution to all wells. The intermediate enzyme concentration in the well is 20 nM.

  • Equilibration (Critical Step): Incubate the plate at 25°C for exactly 15 minutes.

    • Causality Check: Sulfamoyl binding to CA II is a slow, two-step process involving initial hydrophobic collapse followed by deprotonation and zinc coordination. Omitting this pre-incubation captures the system in a pre-equilibrium state, resulting in artificially inflated IC50​ values (false negatives)[5].

  • Substrate Initiation: Add 10 µL of 2 mM 4-NPA in Assay Buffer to all wells to initiate the reaction. (Final assay volume = 20 µL; Final [Enzyme] = 10 nM; Final [4-NPA] = 1 mM).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 405 nm continuously for 30 minutes at 25°C, recording data every 60 seconds.

HTS_Workflow start 1. Acoustic Dispensing (Compounds & Controls) enzyme 2. Add CA II Enzyme (15 min Pre-incubation) start->enzyme substrate 3. Add 4-NPA Substrate (Initiate Hydrolysis) enzyme->substrate readout 4. Kinetic Absorbance (Read at 405 nm) substrate->readout analysis 5. Data Analysis (Z'-factor & IC50) readout->analysis

Fig 2. Self-validating 384-well high-throughput screening workflow for CA II esterase activity.

Data Presentation & Quality Control

To determine the inhibitory potency, calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve for each well.

Percent Inhibition Calculation: % Inhibition=100×(1−Vvehicle​−Vbackground​Vtest​−Vbackground​​)

Table 1: Quantitative Assay Parameters and Quality Control Metrics

ParameterValue / ThresholdMechanistic Rationale
Final[hCA II] 10 nMEnsures linear steady-state kinetics without rapid substrate depletion.
Final [4-NPA] 1 mMBalances measurable spectrophotometric signal with aqueous solubility limits.
Pre-incubation 15 minutesAllows slow-binding sulfamoyl groups to achieve thermodynamic equilibrium.
Acetazolamide IC50​ ~10 - 50 nMValidates enzyme activity and provides a benchmark for sulfamoyl compound potency.
Assay Z'-factor ≥0.70 Confirms a wide dynamic range and low well-to-well variability, validating HTS readiness.

Orthogonal Validation

Because the 4-NPA assay relies on an absorbance readout at 405 nm, it is susceptible to false positives from compounds that act as color quenchers or pan-assay interference compounds (PAINS). Any hit generated by Ethyl 2-(methyl(sulfamoyl)amino)acetate derivatives must be orthogonally validated. We recommend a Fluorescence Thermal Shift Assay (FTSA) to measure the shift in the enzyme's melting temperature ( ΔTm​ ) upon compound binding, confirming true active-site engagement independent of enzymatic turnover.

References

  • NextSDS. ethyl 2-(methyl(sulfamoyl)amino)acetate — Chemical Substance Information.1

  • Bio-protocol. hCA Enzyme Inhibition Assays.4

  • ResearchGate. Inhibition Profiling of Human Carbonic Anhydrase II by High-Throughput Screening of Structurally Diverse, Biologically Active Compounds.5

  • Taylor & Francis. Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity.3

  • MDPI. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity.2

Sources

Application

Application Note: Cell-Based Assay Protocols for Sulfamoyl-Containing Molecules

Introduction to Sulfamoyl Pharmacophores in Modern Therapeutics The sulfamoyl group ( −SO2​NH2​ ) and its derivatives (sulfonamides, sulfamates) are versatile pharmacophores in drug discovery. Historically recognized for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Sulfamoyl Pharmacophores in Modern Therapeutics

The sulfamoyl group ( −SO2​NH2​ ) and its derivatives (sulfonamides, sulfamates) are versatile pharmacophores in drug discovery. Historically recognized for their role as Carbonic Anhydrase (CA) inhibitors, these molecules have recently gained prominence in the field of Targeted Protein Degradation (TPD). This application note provides comprehensive, self-validating cell-based assay protocols for two distinct classes of sulfamoyl-containing molecules: Aryl Sulfonamide Molecular Glues (e.g., Indisulam) and Hypoxia-Targeted CAIX Inhibitors (e.g., SLC-0111).

By understanding the causality behind each experimental step, researchers can ensure robust, reproducible data that accurately reflects the unique mechanisms of these compounds.

Application I: Aryl Sulfonamides as Molecular Glue Degraders (Indisulam)

Indisulam is a sulfonamide that acts as a "molecular glue," facilitating a ternary complex between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39[1]. This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of RBM39, causing aberrant mRNA splicing and cancer cell apoptosis[1].

Mechanistic Pathway

G Indisulam Indisulam (Aryl Sulfonamide) Ternary Ternary Complex (DCAF15 - Indisulam - RBM39) Indisulam->Ternary DCAF15 DCAF15 (E3 Ligase Substrate Receptor) DCAF15->Ternary RBM39 RBM39 (Splicing Factor) RBM39->Ternary Ub Polyubiquitination of RBM39 Ternary->Ub Proteasome 26S Proteasome Degradation Ub->Proteasome Blocked by MG132 Apoptosis Aberrant Splicing & Cell Death Proteasome->Apoptosis

Mechanism of indisulam-induced RBM39 degradation via DCAF15 recruitment.

Protocol: Quantitative RBM39 Degradation Assay (HTRF / Immunoblotting)

Unlike standard enzymatic inhibitors, molecular glues require time-dependent cellular machinery to execute target depletion. This protocol utilizes a proteasome rescue control to self-validate the degradation mechanism[2].

Materials:

  • Cell Lines: SH-SY5Y (Neuroblastoma) or A549 (NSCLC) cells.

  • Compounds: Indisulam (Test Compound), Epoxomicin or MG132 (Proteasome Inhibitors).

  • Readout: HTRF Human Total RBM39 Detection Kit or RBM39 primary antibody for Western Blot.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at a density of 1×104 cells/well in a 96-well plate (for HTRF) or 3×105 cells/well in 6-well plates (for immunoblotting). Allow adherence overnight.

  • Proteasome Rescue Pre-treatment (Critical Causality Step): Pre-treat half of the designated control wells with 1 µM Epoxomicin or 10 µM MG132 for 1 to 2 hours.

    • Scientific Rationale: This step blocks the 26S proteasome. If indisulam reduces RBM39 levels via degradation (and not transcriptional repression), the addition of Epoxomicin will completely rescue RBM39 levels[2].

  • Compound Dosing: Treat the cells with a serial dilution of Indisulam (e.g., 0.01 µM to 10 µM) or DMSO vehicle control.

  • Time-Course Incubation: Incubate for 6 to 24 hours.

    • Scientific Rationale: Maximum RBM39 degradation typically occurs at 6 hours. Extended incubation (72h) is reserved for downstream viability readouts, not primary target engagement[2].

  • Lysis and Detection:

    • Remove media, wash with 1X PBS, and add the appropriate lysis buffer supplemented with protease inhibitors.

    • For HTRF: Transfer lysate to a 384-well detection plate, add FRET-labeled anti-RBM39 antibodies, incubate, and read on a TR-FRET compatible microplate reader.

    • For Western Blot: Resolve 20-30 µg of protein via SDS-PAGE, transfer to PVDF, and probe for RBM39 and a loading control (e.g., GAPDH).

  • Data Analysis: Calculate the DC50​ (concentration at which 50% of the target is degraded) relative to the DMSO control.

Application II: Modulating the Hypoxic Tumor Microenvironment (SLC-0111)

Carbonic Anhydrase IX (CAIX) is a cell-surface metalloenzyme drastically upregulated under hypoxic conditions to maintain intracellular pH while acidifying the extracellular tumor microenvironment. Sulfamoyl-containing inhibitors like SLC-0111 specifically target CAIX to disrupt this survival mechanism[3].

Experimental Workflow

Workflow Seed 1. Seed Cells (e.g., B16F10, MDA-MB-231) Hypoxia 2. Induce Hypoxia (1% O2 or 200 µM CoCl2) Seed->Hypoxia Treat 3. Add SLC-0111 (Sulfamoyl CAIX Inhibitor) Hypoxia->Treat Incubate 4. Incubate 24-72h (Monitor Acidification) Treat->Incubate Readout 5. Multiplex Readout (Extracellular pH & Viability) Incubate->Readout

Workflow for evaluating CAIX inhibitors in hypoxia-induced cell models.

Protocol: Hypoxia-Induced CAIX Inhibition & Extracellular pH Assay

Testing CAIX inhibitors under standard normoxic conditions will yield false negatives because the target is minimally expressed. This protocol establishes a self-validating hypoxic environment.

Materials:

  • Cell Lines: B16F10 (Melanoma) or MDA-MB-231 (Breast Cancer).

  • Hypoxia Inducer: Hypoxia chamber (1% O2​ ) or Cobalt Chloride ( CoCl2​ ) as a chemical mimetic.

  • Compounds: SLC-0111 (Test Compound).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 5,000 cells/ cm2 in appropriate assay plates (e.g., Seahorse XFe96 plates for metabolic flux or standard 96-well plates for viability)[3].

  • Hypoxia Induction (Critical Causality Step): Transfer cells to a hypoxia incubator (1% O2​ , 5% CO2​ , 94% N2​ ) or treat with 200 µM CoCl2​ [3],[4]. Maintain a parallel normoxic plate (21% O2​ ) as a negative control.

    • Scientific Rationale: CoCl2​ prevents the degradation of HIF-1 α , artificially stabilizing the transcription factor required to drive CAIX expression[4]. The normoxic plate validates that the compound's effects are strictly CAIX-dependent.

  • Compound Dosing: Add SLC-0111 (typically 10 µM to 100 µM) to both hypoxic and normoxic plates.

  • Incubation: Incubate for 24 to 72 hours.

  • Extracellular pH (pHe) Measurement:

    • Collect the extracellular culture media.

    • Measure the pH using a micro-pH electrode or a fluorescence-based extracellular acidification assay.

    • Scientific Rationale: CAIX hydrates extracellular CO2​ into protons and bicarbonate. Effective CAIX inhibition by SLC-0111 will result in a measurable decrease in extracellular acidification (i.e., a higher pHe compared to the untreated hypoxic control)[3].

  • Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo) to assess the downstream cytotoxic effects of disrupting the cell's pH homeostasis.

Data Presentation: Expected Assay Metrics

The following table summarizes the quantitative expectations and primary readouts when executing cell-based assays with these two classes of sulfamoyl-containing molecules.

Compound ClassExample MoleculePrimary TargetKey Assay MetricTypical TimeframeExpected Potency ( EC50​ / DC50​ )
Aryl Sulfonamide IndisulamDCAF15 / RBM39Target Degradation ( DC50​ )6 – 24 Hours0.5 µM – 2.0 µM
Aryl Sulfonamide IndisulamDCAF15 / RBM39Cell Viability ( IC50​ )72 Hours1.0 µM – 5.0 µM
Benzenesulfonamide SLC-0111CAIX / CAXIIExtracellular pH Shift24 – 48 HoursSignificant Δ pH at 100 µM
Benzenesulfonamide SLC-0111CAIX / CAXIIHypoxic Viability ( IC50​ )72 Hours10 µM – 50 µM

References

  • Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically AACR Journals (Cancer Immunology Research)[Link]

  • Exploring the Role of Hypoxia-Inducible Carbonic Anhydrase IX (CAIX) in Circulating Tumor Cells (CTCs) of Breast Cancer MDPI (Cancers)[Link]

Sources

Method

Application Note: Derivatization of Ethyl 2-(methyl(sulfamoyl)amino)acetate for Isoform-Selective Biological Screening

Executive Summary & Scientific Rationale In the landscape of modern drug discovery, the rational design of metalloenzyme inhibitors relies heavily on exploiting the structural nuances of enzyme active sites. Ethyl 2-(met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of modern drug discovery, the rational design of metalloenzyme inhibitors relies heavily on exploiting the structural nuances of enzyme active sites. Ethyl 2-(methyl(sulfamoyl)amino)acetate serves as a highly versatile, bifunctional scaffold for the development of Carbonic Anhydrase Inhibitors (CAIs).

The molecule features two critical domains:

  • The Primary Sulfonamide (-SO₂NH₂): This moiety acts as the indispensable zinc-binding anchor. In its anionic form, it directly coordinates with the Zn²⁺ ion in the active site of human Carbonic Anhydrases (hCAs), displacing the catalytic zinc-bound water/hydroxide ion and halting the reversible hydration of carbon dioxide[1].

  • The Ethyl Ester Backbone: This domain provides a tractable synthetic handle. Rather than modifying the sulfonamide (which would abolish zinc-binding affinity), derivatization is directed at the ester group.

This strategy is the cornerstone of the "Tail Approach" [2]. By hydrolyzing the ester to a carboxylic acid and subsequently coupling it with a diverse library of amines, researchers can append variable structural "tails." These tails are designed to protrude into the middle and outer rims of the hCA active site. Because these outer rim residues exhibit high variability among the 15 human CA isoforms, the tailored amides can achieve extreme selectivity for tumor-associated isoforms (hCA IX and XII) over ubiquitous, off-target cytosolic isoforms (hCA I and II)[3].

Mechanistic Causality: The Chemical Workflow

To build a self-validating screening library, the synthetic workflow must preserve the delicate sulfamoyl group while driving the ester derivatization to completion.

Workflow A Ethyl 2-(methyl(sulfamoyl)amino)acetate (Starting Scaffold) B Ester Hydrolysis (LiOH, THF/H2O, 25°C) A->B C 2-(methyl(sulfamoyl)amino)acetic acid (Intermediate) B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D E Amide Derivatives (Isoform-Selective CAIs) D->E

Workflow for the tail-approach derivatization of Ethyl 2-(methyl(sulfamoyl)amino)acetate.

Causality in Reagent Selection:
  • Saponification: Lithium Hydroxide (LiOH) in a biphasic THF/Water system is deliberately chosen over harsher bases (like NaOH under reflux). The mild basicity selectively hydrolyzes the ethyl ester without promoting the premature cleavage or side-reactions of the primary sulfonamide group.

  • Amide Coupling: HATU is selected over traditional EDC/HOBt coupling reagents. The starting material features an N-methylated glycine backbone, creating localized steric hindrance. HATU accelerates the formation of the highly reactive 7-aza-1-hydroxybenzotriazole ester intermediate, minimizing epimerization and ensuring high-yielding conversions even with deactivated or bulky aromatic amines.

Biological Context: Targeting Tumor Hypoxia

The ultimate goal of this derivatization is biological screening against cancer models. Rapidly growing solid tumors often outstrip their vascular supply, leading to a hypoxic microenvironment. In response, the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway upregulates the transmembrane isoforms hCA IX and XII[4]. These enzymes hydrate extracellular CO₂ to generate bicarbonate and protons, acidifying the extracellular matrix to promote tumor invasion while maintaining an alkaline intracellular pH for survival.

Pathway Hypoxia Tumor Hypoxia Microenvironment HIF1A HIF-1α Stabilization & Translocation Hypoxia->HIF1A CA9 hCA IX / XII Overexpression HIF1A->CA9 Acid Extracellular Acidification (CO2 Hydration) CA9->Acid Survival Tumor Survival, Invasion & Metastasis Acid->Survival Drug Sulfamoyl Amide Derivatives Drug->CA9 Zn2+ Binding Inhibition

Mechanism of tumor survival via hCA IX/XII and targeted inhibition by sulfamoyl derivatives.

Experimental Methodologies

Protocol 4.1: Saponification of the Ester Scaffold

Objective: Generate the free carboxylic acid intermediate for downstream coupling.

  • Dissolution: Dissolve 1.0 equivalent (eq) of Ethyl 2-(methyl(sulfamoyl)amino)acetate in a 3:1 mixture of THF and deionized water (0.2 M concentration).

  • Hydrolysis: Cool the mixture to 0 °C in an ice bath. Add 1.5 eq of LiOH·H₂O portion-wise to control the exotherm.

  • Reaction: Remove the ice bath and stir the reaction at 25 °C for 4 hours.

  • Validation (In-Process): Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the high-Rf ester spot confirms completion.

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2.0 using 1M HCl. Extract the precipitated 2-(methyl(sulfamoyl)amino)acetic acid with Ethyl Acetate (3 × 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 4.2: HATU-Mediated Amide Library Generation

Objective: Append diverse hydrophobic/hydrophilic tails to probe the hCA active site rim.

  • Activation: Dissolve 1.0 eq of the carboxylic acid intermediate in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the desired primary or secondary amine (e.g., benzylamine, 4-fluoroaniline, or phenethylamine). Stir under a nitrogen atmosphere for 12 hours.

  • Validation (In-Process): Confirm product mass via LC-MS (ESI-). The primary sulfonamide readily ionizes in negative mode, providing a clear [M-H]⁻ signal.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane. Wash the organic layer with 5% aqueous LiCl (to remove residual DMF) and brine. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol 4.3: Stopped-Flow CO₂ Hydration Assay (Biological Screening)

Objective: Determine the inhibition constant ( Ki​ ) of the synthesized derivatives against purified hCA isoforms. Note: Because the physiological hydration of CO₂ is exceptionally fast, standard steady-state kinetics are insufficient. A stopped-flow spectrophotometer is required.

  • Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 10% DMSO/distilled water. Dilute to working concentrations (0.1 nM to 10 µM).

  • Assay Buffer: Use 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM phenol red as the pH indicator.

  • Execution: Inject the enzyme-inhibitor mixture and CO₂-saturated water into the stopped-flow spectrophotometer. Monitor the absorbance change of phenol red at 557 nm for 10–100 milliseconds.

  • Data Analysis: Calculate the initial velocity ( v0​ ) of the pH drop. Use the Cheng-Prusoff equation to derive the Ki​ values from the IC₅₀ data.

Representative Quantitative Screening Data

The following table summarizes representative screening data demonstrating the efficacy of the "Tail Approach." By replacing the small ethyl ester with bulky, lipophilic amide tails, the affinity for the off-target cytosolic isoforms (hCA I/II) decreases, while the affinity for the tumor-associated isoforms (hCA IX/XII) drastically increases, yielding highly selective therapeutic candidates.

CompoundR-Group (Appended Tail)hCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (hCA II / hCA IX)
Starting Scaffold Ethyl Ester450.0210.0185.0150.01.1x
Derivative 1 Benzylamide1200.0450.022.518.020.0x
Derivative 2 4-Fluorophenylamide3500.0890.08.212.4108.5x
Derivative 3 Phenethylamide4100.01100.04.17.5268.2x

Data Interpretation: Derivative 3 exhibits sub-5 nM potency against hCA IX with a >260-fold selectivity window over the ubiquitous hCA II, validating the structural elongation methodology.

Sources

Application

Application Note: Scalable Synthesis and Process Optimization of Ethyl 2-(methyl(sulfamoyl)amino)acetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Ethyl 2-(methyl(sulfamoyl)amino)acetate (CAS: 372136-82-8) Mechanistic Rationale & Pathway Selection The synthesis of primary s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Ethyl 2-(methyl(sulfamoyl)amino)acetate (CAS: 372136-82-8)

Mechanistic Rationale & Pathway Selection

The synthesis of primary sulfamides from secondary amines is a recurring challenge in medicinal chemistry. Direct sulfamoylation using sulfamide ( ) requires harsh reflux conditions (e.g., in dioxane) and often yields complex mixtures due to poor regioselectivity and competing transamidation reactions.

To achieve a high-yielding, scalable process for Ethyl 2-(methyl(sulfamoyl)amino)acetate , we employ a highly electrophilic Burgess-type intermediate: N-(tert-Butoxycarbonyl)sulfamoyl chloride . This reagent is generated in situ by the carbamoylation of chlorosulfonyl isocyanate (CSI) with tert-butanol.

Causality in Reagent Selection:

  • Prevention of Symmetric Sulfamides: The bulky Boc-protecting group on the sulfamoyl chloride intermediate sterically hinders over-reaction, preventing the formation of unwanted symmetric bis-sulfamides [1].

  • Mild Reaction Conditions: The extreme electrophilicity of the intermediate allows the N-sulfamoylation of the sterically hindered secondary amine (ethyl sarcosinate) to proceed rapidly at 0 °C to room temperature [2].

  • Self-Validating Deprotection: The final Boc-deprotection step using Trifluoroacetic acid (TFA) provides a distinct visual cue—the evolution of and isobutylene gas—allowing operators to visually confirm reaction progress and completion.

Process Visualization

Workflow Step1 Phase 1: Carbamoylation Chlorosulfonyl Isocyanate + t-BuOH Inter1 Intermediate: N-Boc-sulfamoyl chloride Step1->Inter1 DCM, 0°C, 30 min Step2 Phase 2: Sulfamoylation Add Ethyl Sarcosinate HCl + TEA Inter1->Step2 In situ use Inter2 Intermediate: Ethyl 2-(methyl(N-Boc-sulfamoyl)amino)acetate Step2->Inter2 DCM, 0°C to RT, 2 h Step3 Phase 3: Deprotection Add TFA in DCM Inter2->Step3 Aqueous Workup & Drying Final Final Product: Ethyl 2-(methyl(sulfamoyl)amino)acetate Step3->Final RT, 1-2 h (Gas Evolution)

Fig 1: Three-phase synthetic workflow for Ethyl 2-(methyl(sulfamoyl)amino)acetate scale-up.

Reagent Matrix

ReagentMW ( g/mol )EquivalentsRole in Synthesis
Chlorosulfonyl Isocyanate (CSI) 141.531.0Primary electrophile source
tert-Butanol (t-BuOH) 74.121.0Carbamoylating agent (Boc source)
Ethyl Sarcosinate HCl 153.611.0Nucleophile
Triethylamine (TEA) 101.192.5Acid scavenger & free-basing agent
Dichloromethane (DCM) 84.9310 volAprotic solvent
Trifluoroacetic Acid (TFA) 114.025.0Boc-deprotecting agent

Step-by-Step Experimental Protocol

Phase 1: In Situ Generation of N-Boc-Sulfamoyl Chloride

Note: CSI is highly reactive and moisture-sensitive. Ensure all glassware is oven-dried and the system is purged with Nitrogen.

  • Setup: Equip a multi-neck round-bottom flask (or jacketed reactor for scale-up) with a magnetic stirrer, dropping funnel, nitrogen inlet, and an internal temperature probe.

  • Charge: Add anhydrous DCM (5 volumes relative to CSI) and Chlorosulfonyl Isocyanate (1.0 eq) to the reactor.

  • Cooling: Chill the solution to 0 °C using an ice-water bath (or chiller fluid).

  • Addition: Dissolve tert-butanol (1.0 eq) in anhydrous DCM (1 vol). Add this solution dropwise via the dropping funnel over 30 minutes.

    • Causality: The carbamoylation reaction is highly exothermic. Dropwise addition ensures the internal temperature remains strictly below 5 °C, preventing the thermal degradation of the unstable intermediate.

  • Maturation: Stir the mixture for an additional 30 minutes at 0 °C to ensure quantitative conversion to N-(tert-Butoxycarbonyl)sulfamoyl chloride.

Phase 2: N-Sulfamoylation of Ethyl Sarcosinate
  • Free-basing: In a separate dry flask, suspend Ethyl Sarcosinate Hydrochloride (1.0 eq) in anhydrous DCM (4 vol). Add Triethylamine (2.5 eq) and stir until a clear solution forms.

    • Causality: The 2.5 equivalents of TEA serve a dual purpose: 1.0 eq neutralizes the HCl salt of the sarcosinate to generate the active nucleophile, while the remaining 1.5 eq acts as a scavenger for the HCl generated during the subsequent sulfamoylation.

  • Coupling: Transfer the free-based amine solution dropwise into the Phase 1 reactor, strictly maintaining the internal temperature at 0 °C.

  • Propagation: Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The disappearance of the amine starting material indicates completion.

  • Workup: Quench the reaction mixture with 0.1 N HCl (aq) to protonate and partition the excess TEA into the aqueous layer. Separate the organic layer, wash with brine, dry over anhydrous , and concentrate under reduced pressure to yield the crude intermediate: Ethyl 2-(methyl(N-Boc-sulfamoyl)amino)acetate.

Phase 3: Boc Deprotection and Isolation
  • Deprotection: Dissolve the crude intermediate in DCM (5 vol) and cool to 0 °C. Add Trifluoroacetic Acid (5.0 eq) dropwise.

  • Monitoring: Remove the cooling bath and stir at room temperature for 1–2 hours.

    • Self-Validation: The reaction will vigorously evolve and isobutylene gas. The cessation of effervescence is a reliable visual indicator that the deprotection is complete.

  • Concentration: Concentrate the mixture under reduced pressure to remove the bulk of the excess TFA and DCM.

  • Neutralization: Redissolve the resulting residue in Ethyl Acetate. Wash the organic layer with saturated (aq) until the aqueous phase tests slightly basic (pH ~8), effectively neutralizing any residual TFA.

  • Final Isolation: Wash the organic layer with brine, dry over , filter, and concentrate in vacuo to afford the final product, Ethyl 2-(methyl(sulfamoyl)amino)acetate , as a crystalline solid or viscous oil.

Scale-Up & Safety Engineering

When transitioning this protocol from the bench to a kilo-lab or pilot plant, specific engineering controls must be implemented:

  • Thermal Runaway Mitigation: The reaction of CSI with tert-butanol (Phase 1) releases significant heat. At scales >100 g, standard round-bottom flasks are insufficient. A jacketed reactor with active cryogenic cooling (e.g., Syltherm fluid) is mandatory to maintain the 0 °C to 5 °C operating window.

  • Gas Evolution & Venting: The Phase 3 deprotection generates stoichiometric volumes of and isobutylene. Reactors must be equipped with adequately sized vent lines routed to a basic scrubber system to prevent dangerous pressurization.

  • CSI Toxicity: Chlorosulfonyl isocyanate is highly toxic, corrosive, and reacts violently with water to form and . All transfers must be done via closed-system cannula or pump under a dry argon/nitrogen atmosphere.

References

  • Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent Source: Organic Letters (ACS Publications) URL:[Link][1]

  • Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N-Disubstituted Sulfamides and N(Boc)-Sulfamides Source: ISRN Organic Chemistry (National Institutes of Health / PMC) URL:[Link] [2]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-(methyl(sulfamoyl)amino)acetate

Welcome to the technical support center for the synthesis of Ethyl 2-(methyl(sulfamoyl)amino)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(methyl(sulfamoyl)amino)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.

Section 1: Synthesis Overview and Mechanism

The synthesis of Ethyl 2-(methyl(sulfamoyl)amino)acetate is fundamentally a nucleophilic acyl substitution reaction. It involves the reaction of an amine, ethyl glycinate, with a sulfamoyl chloride, N-methylsulfamoyl chloride. The lone pair of electrons on the nitrogen atom of ethyl glycinate attacks the electrophilic sulfur atom of the sulfamoyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid.

General Reaction Scheme:

The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base. The base is crucial for neutralizing the HCl generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

reactant1 Ethyl Glycinate (or HCl salt + Base) product Ethyl 2-(methyl(sulfamoyl)amino)acetate reactant1:e->product:w + reactant2 N-Methylsulfamoyl Chloride reactant2:s->product:n Base, Anhydrous Solvent byproduct Base·HCl Salt product:e->byproduct:w +

Caption: General reaction for sulfonamide formation.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

Answer: Low yield is the most frequent complaint and can stem from several sources. Systematically investigate the following, starting with the most likely culprits:

  • Moisture Contamination: N-methylsulfamoyl chloride is highly susceptible to hydrolysis. Even trace amounts of water in your solvent, on your glassware, or in your starting amine can decompose the sulfamoyl chloride into N-methylsulfamic acid, which is unreactive.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. If using ethyl glycinate hydrochloride, ensure it is thoroughly dried before use. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purity and Stability of N-Methylsulfamoyl Chloride: This reagent can degrade upon storage, especially if not kept under inert gas and at low temperatures (2-8 °C)[1][2].

    • Solution: If possible, use freshly prepared or newly purchased N-methylsulfamoyl chloride. If you suspect degradation, you may need to re-purify it by distillation under reduced pressure, although preparing it fresh is often more reliable. An improved synthesis from N-methylsulfamic acid and a chlorinating agent like thionyl chloride or phosphorus pentachloride can be performed[3].

  • Ineffective HCl Scavenging: The choice and amount of base are critical. If HCl is not neutralized efficiently, it will protonate the ethyl glycinate, effectively removing it from the reaction.

    • Solution: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine. Use at least 1.1 equivalents of the base relative to the sulfamoyl chloride. If starting with ethyl glycinate hydrochloride, you will need an additional equivalent of base (total of ~2.1-2.2 equivalents) to liberate the free amine first.

  • Suboptimal Reaction Temperature: The reaction is typically run at a low temperature initially to control the exothermic addition, then allowed to warm.

    • Solution: Start the reaction by adding the sulfamoyl chloride solution dropwise to the cooled (0 °C) solution of ethyl glycinate and base[4]. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours to ensure it goes to completion[4].

troubleshooting_yield start Low Yield Issue moisture Moisture Contamination? start->moisture reagent_purity Reagent Purity Issue? start->reagent_purity base_issue Ineffective Base? start->base_issue temp_issue Suboptimal Temperature? start->temp_issue sol_moisture Use anhydrous solvents. Flame-dry glassware. Run under inert gas. moisture->sol_moisture Solution sol_reagent Use fresh N-methylsulfamoyl chloride. Consider fresh preparation. reagent_purity->sol_reagent Solution sol_base Use >2.1 eq. TEA for HCl salt. Ensure proper mixing. base_issue->sol_base Solution sol_temp Add sulfamoyl chloride at 0 °C. Warm to RT and stir 12-24h. temp_issue->sol_temp Solution

Caption: Troubleshooting logic for low reaction yield.

Question: My final product is difficult to purify and contains several impurities. What are the likely side products?

Answer: Impurity profiles often point towards specific issues in the reaction setup or work-up.

  • Unreacted Starting Materials: This is common if the reaction did not go to completion.

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The starting ethyl glycinate and the final product have very different polarities, making them easy to resolve on a silica plate.

    • Solution: If starting materials persist, extend the reaction time or gently warm the mixture (e.g., to 40 °C) for a few hours.

  • Hydrolysis Product (N-methylsulfamic acid): As discussed above, this forms if water is present.

    • Work-up: This acidic impurity can be easily removed during the work-up. Washing the organic layer with a mild aqueous base like saturated sodium bicarbonate solution will extract it into the aqueous phase[4].

  • Di-sulfonated Amine: This is generally not an issue in this specific synthesis because the product is a secondary sulfonamide, and the remaining N-H proton is significantly less acidic and nucleophilic. However, it's a known side reaction in the synthesis of primary sulfonamides.

Question: The reaction seems to stall and does not proceed to completion even after 24 hours. Why?

Answer: A stalled reaction, where starting materials are still present and product formation has plateaued, often indicates:

  • Insufficient Base: The most common reason. The generated HCl has consumed all the base and is now protonating the remaining ethyl glycinate.

  • Poor Reagent Quality: A significant portion of your N-methylsulfamoyl chloride may have been inactive (hydrolyzed) from the start.

  • Precipitation: The hydrochloride salt of your base (e.g., triethylammonium chloride) may precipitate from the solution, potentially trapping reagents or hindering mixing. Ensure vigorous stirring throughout the reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material: ethyl glycinate or its hydrochloride salt? A1: Ethyl glycinate hydrochloride is often preferred because it is a more stable, crystalline solid that is easier to handle and weigh accurately than the free base, which is an oil. However, using the hydrochloride salt necessitates the use of a second equivalent of base to liberate the free amine before it can react. For small-scale reactions where precise stoichiometry is less critical, the free base can be used directly.

Q2: Which solvent and base combination is optimal? A2: The combination of Dichloromethane (DCM) as the solvent and Triethylamine (TEA) as the base is a robust and widely used system for this type of reaction[4]. DCM is a good solvent for all reactants and is unreactive, while TEA is a strong enough base to scavenge HCl without being overly nucleophilic. Pyridine can also be used as both a base and a solvent, but its removal can be more difficult due to its higher boiling point.

Q3: How should I store and handle N-methylsulfamoyl chloride? A3: N-methylsulfamoyl chloride (CAS 10438-96-7) is a moisture-sensitive liquid[1][5]. It should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and refrigerated at 2-8 °C[1][2]. When handling, always work in a fume hood and use dry syringes or cannulas for transfers to prevent introducing atmospheric moisture.

Section 4: Experimental Protocols & Data

Protocol 1: Synthesis of N-Methylsulfamoyl Chloride

This protocol is adapted from established methods for preparing sulfamoyl chlorides[3].

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N-methylsulfamic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene or another inert solvent.

  • Chlorination: Add phosphorus pentachloride (1.05 eq) portion-wise or thionyl chloride (1.1 eq) dropwise via the dropping funnel. The reaction may be exothermic.

  • Reaction: Heat the mixture to 80 °C for 4 hours or until gas evolution ceases[2].

  • Isolation: Cool the reaction mixture. The product can be isolated by fractional distillation under reduced pressure.

Protocol 2: Synthesis of Ethyl 2-(methyl(sulfamoyl)amino)acetate

This protocol is a standard procedure for sulfonamide synthesis[4].

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl glycinate hydrochloride (1.0 eq, e.g., 10 mmol, 1.40g) in anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (2.2 eq, e.g., 22 mmol, 3.06 mL) to the suspension and stir for 15 minutes at room temperature.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Sulfamoylation: Slowly add a solution of N-methylsulfamoyl chloride (1.05 eq, e.g., 10.5 mmol, 1.36g) in anhydrous DCM (10 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitoring: Check for the disappearance of the starting amine by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase).

Work-up and Purification Workflow

workflow start Reaction Completion quench Quench with Water start->quench extract Extract with DCM or Ethyl Acetate (3x) quench->extract wash_hcl Wash Organic Layer with 1M HCl extract->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Anhydrous Na2SO4 or MgSO4 wash_brine->dry filter_concentrate Filter and Concentrate under Reduced Pressure dry->filter_concentrate chromatography Purify by Flash Chromatography (e.g., Ethyl Acetate/Hexanes gradient) filter_concentrate->chromatography end Pure Product chromatography->end

Caption: Post-reaction work-up and purification workflow.

  • Quench: Pour the reaction mixture into water.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate[4].

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove acidic impurities), and brine[4].

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Table 1: Key Reaction Parameters
ParameterRecommended ValueRationale
Ethyl Glycinate HCl : Base 1 : 2.1-2.21 eq to deprotonate the amine salt, >1 eq to neutralize generated HCl.
Ethyl Glycinate : Sulfamoyl Chloride 1 : 1.05-1.1A slight excess of the sulfamoylating agent ensures complete conversion of the valuable amine.
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reactants, and easy to remove.
Temperature 0 °C to Room TemperatureControls initial exotherm and allows the reaction to proceed to completion.
Reaction Time 12-24 hoursEnsures complete conversion. Monitor by TLC to confirm.[4]

Section 5: Analytical Characterization

Confirming the identity and purity of your final product is essential.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. Use a mobile phase like 40-50% ethyl acetate in hexanes. The product should have an Rf value intermediate between the polar ethyl glycinate at the baseline and the less polar sulfamoyl chloride.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are definitive for structure confirmation. Expect to see signals corresponding to the ethyl ester group (a triplet and a quartet), the methylene group adjacent to the nitrogen, and the N-methyl group (a singlet).

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. For Ethyl 2-(methyl(sulfamoyl)amino)acetate (C₅H₁₂N₂O₄S), the expected molecular weight is 196.22 g/mol . Look for the [M+H]⁺ ion at m/z 197.

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product. A reversed-phase method is typically used.

Table 2: Example HPLC Method for Purity Analysis

This method is a general starting point and may require optimization[6].

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Injection Volume 10 µL

References

  • Frost, C. G., et al. (n.d.). Catalytic Arylation of Sulfamoyl Chlorides: A Practical Synthesis of Sulfonamides.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
  • Kloek, J. A., & Leschinsky, K. L. (1976). An Improved Synthesis of Sulfamoyl Chlorides. The Journal of Organic Chemistry.
  • RSC Publishing. (2021). S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.
  • ACS Catalysis. (2024). Generation of Sulfamoyl Radical for the Modular Synthesis of Sulfonamides.
  • Analytical Methods. (n.d.).
  • Methylsulfamoyl Chloride. (n.d.). LookChem. Available at: [Link]

  • BenchChem. (2025). Application Note: HPLC Analysis of Ethyl 2-[cyano(methyl)amino]acetate.

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for Sulfamoyl Derivative Synthesis

Welcome to the Medicinal Chemistry Technical Support Center. The synthesis of sulfamoyl derivatives (sulfamides, sulfamates, and sulfonamides) is a cornerstone of modern drug development, providing critical pharmacophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Medicinal Chemistry Technical Support Center. The synthesis of sulfamoyl derivatives (sulfamides, sulfamates, and sulfonamides) is a cornerstone of modern drug development, providing critical pharmacophores for a variety of therapeutic agents. However, introducing the sulfamoyl group (-SO₂NH-) is notoriously challenging due to the moisture sensitivity of reagents, competitive side reactions, and the poor nucleophilicity of hindered amines.

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative optimization strategies to ensure high-yielding, reproducible sulfamoylation reactions.

Part 1: Diagnostic Logic for Reaction Optimization

Before adjusting your reaction parameters, use the following diagnostic workflow to identify the root cause of low yields in your sulfamoylation reactions.

G Start Low Yield in Sulfamoylation Moisture Is reagent degraded by moisture? Start->Moisture Symmetric Are symmetric sulfamides forming? Moisture->Symmetric No FixMoisture Use scrupulously dry solvents & inert atmosphere Moisture->FixMoisture Yes Hindered Is the amine sterically hindered? Symmetric->Hindered No FixSymmetric Optimize stoichiometry & control addition rate Symmetric->FixSymmetric Yes FixHindered Use Burgess-type reagent or photoredox catalysis Hindered->FixHindered Yes

Caption: Troubleshooting workflow for optimizing sulfamoylation reaction yields.

Part 2: Self-Validating Experimental Protocols

Chlorosulfonyl isocyanate (CSI) is a highly reactive, versatile bielectrophile used to introduce the sulfamoyl group[1]. However, direct addition of amines to CSI often leads to polymerization or violent hydrolysis. The optimized protocol below utilizes an in situ generated Burgess-type intermediate to control reactivity and ensure a self-validating workflow[1],.

Mechanism CSI Chlorosulfonyl Isocyanate (CSI) Intermediate N-(chlorosulfonyl)carbamate CSI->Intermediate + R-OH 0 °C Alcohol Alcohol (R-OH) Alcohol->Intermediate Burgess Burgess-type Reagent (Carboxysulfamoylammonium salt) Intermediate->Burgess + Tertiary Amine (e.g., Et3N) Product N-Acyl-Substituted Sulfamide Burgess->Product + Primary/Secondary Amine RT, 2-12h

Caption: Reaction mechanism for one-pot synthesis of N-acyl-substituted sulfamides.

Protocol: One-Pot Synthesis of N-Acyl-Substituted Sulfamides via CSI

1. Intermediate Formation (0 °C): To a stirred solution of an alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (nitrogen or argon) at 0 °C, add chlorosulfonyl isocyanate (1.0 mmol) dropwise[1].

  • Causality: CSI is violently reactive. Maintaining 0 °C prevents exothermic polymerization and directs the regioselectivity of the alcohol attack strictly to the isocyanate carbon rather than the sulfonyl chloride[1].

  • Validation Checkpoint: Observe the solution. Vigorous gas evolution indicates trace moisture reacting with CSI. A properly dry system will remain clear.

2. Maturation of the Carbamate: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the N-(chlorosulfonyl)carbamate intermediate[1].

3. Generation of the Burgess-Type Reagent: Add a tertiary amine (e.g., triethylamine or pyridine, 1.1 mmol) to the reaction mixture and continue stirring at 0 °C for 15 minutes[1].

  • Causality: The tertiary amine deactivates the highly moisture-sensitive N-(chlorosulfonyl)carbamate, replacing the labile chloride with a trialkylammonium leaving group. This generates a shelf-stable, water-resistant carboxysulfamoylammonium salt (Burgess-type reagent) in situ[1],.

4. Amine Coupling (Room Temperature): Introduce the primary or secondary target amine (1.2 mmol). Allow the reaction to warm to room temperature and stir for 2–12 hours[1].

  • Validation Checkpoint: Monitor the reaction via LC-MS. The successful trajectory is marked by the disappearance of the Burgess intermediate mass and the emergence of the target N-acyl-substituted sulfamide mass.

5. Quench and Isolation: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[1]. Purify via silica gel column chromatography.

Part 3: Troubleshooting FAQs

Q: Why am I observing the formation of symmetric sulfamides (R-NH-SO₂-NH-R) instead of my target unsymmetrical product? A: This is a classic mechanistic failure when reacting sulfuryl chloride or sulfamoyl chlorides directly with amines. The highly acidic sulfamoyl chloride intermediate undergoes rapid deprotonation to form a sulfamoyl anion. This is followed by the elimination of a chloride ion to generate a highly reactive sulfonyl imine[2]. This imine rapidly undergoes nucleophilic attack by another equivalent of the starting amine, yielding the symmetric byproduct[2]. Solution: Avoid direct amine addition to raw sulfamoyl chlorides. Instead, utilize the Burgess-type intermediate method (as described in our protocol), which prevents sulfonyl imine formation,[3]. Alternatively, micro-flow technology can be used to control mixing times to <1 second, outcompeting the elimination pathway[2].

Q: How can I perform sulfamoylation on unactivated alkenes without using harsh conditions? A: Direct single-electron reduction of sulfamoyl chlorides is thermodynamically challenging (E_red = −1.59 V vs SCE)[4]. Instead of direct reduction, you must leverage a silyl radical-mediated activation pathway. By using tris(trimethylsilyl)silane (TTMSS) and a photocatalyst like Eosin Y under visible light, the generated silyl radical abstracts the chlorine atom from the sulfamoyl chloride. This generates a sulfamoyl radical (at a rate of ~10⁹ M⁻¹ s⁻¹) that efficiently undergoes Giese addition to unactivated alkenes[4].

Q: I am trying to synthesize N-arylsulfamides, but my secondary amines are too sterically hindered for standard nucleophilic substitution. What are my options? A: Traditional base-promoted reactions between sulfamoyl chlorides and hindered amines suffer from poor yields due to steric clash at the transition state[5]. We recommend transitioning to a Chan-Lam cross-coupling approach. By reacting sulfamoyl azides with arylboronic acids in the presence of a copper catalyst, you can bypass the traditional nucleophilic substitution mechanism entirely[5].

Part 4: Quantitative Data & Optimization Metrics

When transitioning to catalytic methods for hindered substrates (such as the Chan-Lam coupling of sulfamoyl azides), stoichiometry and reaction times are critical variables. The table below summarizes the optimization parameters for synthesizing unsymmetrical N-arylsulfamides to help you scale your reactions efficiently.

Table 1: Optimization of Chan-Lam Coupling for N-Arylsulfamide Synthesis

CatalystBoronic Acid (Equiv.)SolventConditionsTimeConversion (%)Yield (%)
CuCl (10 mol%)1.2MeOHOpen flask, RT12 h8372
CuCl (10 mol%)1.5MeOHOpen flask, RT45 min>9991

Data Interpretation: Increasing the boronic acid stoichiometry from 1.2 to 1.5 equivalents drastically accelerates the reaction (reducing time from 12 hours to 45 minutes) and suppresses competitive side reactions, maximizing the final yield[5].

References

  • One-Pot Synthesis of N-Acyl-Substituted Sulfamides from Chlorosulfonyl Isocyanate via the Burgess-Type Intermediates. ResearchGate. URL: [Link]

  • Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters - ACS Publications. URL:[Link]

  • Rapid and Mild One‐Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization. D-NB.info. URL:[Link]

  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Publishing. URL:[Link]

  • Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society. URL:[Link]

Sources

Troubleshooting

Side reactions to consider when synthesizing Ethyl 2-(methyl(sulfamoyl)amino)acetate.

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing Ethyl 2-(methyl(sulfamoyl)amino)acetate .

The synthesis typically involves the nucleophilic attack of the secondary amine in sarcosine ethyl ester onto the highly electrophilic sulfur center of sulfamoyl chloride ( NH2​SO2​Cl ). While conceptually straightforward, the bifunctional nature of the target molecule (containing both a primary sulfonamide and an ethyl ester) and the extreme reactivity of the reagents make this reaction prone to several competing side reactions.

Below is a comprehensive troubleshooting guide, diagnostic matrix, and self-validating protocol to ensure high-fidelity synthesis.

I. Diagnostic Matrix: Quantitative Impact of Side Reactions

To establish a self-validating system, you must first know what deviations look like analytically. The table below summarizes the primary side reactions, their analytical signatures, and their typical quantitative impact on your isolated yield.

Side ReactionPrimary CauseAnalytical Signature (LC-MS / NMR)Typical Yield LossPreventive Measure
Moisture Degradation Hygroscopic decomposition of NH2​SO2​Cl Absence of product; presence of sulfamic acid (highly polar).40% - 100%Karl Fischer titration of solvents (<50 ppm H2​O ); argon atmosphere.
Bis-sulfamoylation Excess electrophile reacting with the product's −NH2​ group [M+H]+
  • 79 Da (addition of a second sulfonyl group).
15% - 30%Strict stoichiometric control (1.05 eq max); cryogenic addition.
Ester Hydrolysis Aqueous basic workup or wet amine base [M+H]+
  • 28 Da (loss of ethyl group, formation of carboxylic acid).
10% - 25%Avoid strong aqueous bases (e.g., NaOH ) during quench; use mild buffers.
Incomplete Free-Basing Insufficient base for Sarcosine Ethyl Ester HClRecovery of unreacted starting material ( [M+H]+ 118).20% - 50%Use 2.5–3.0 equivalents of non-nucleophilic base (e.g., DIPEA).

II. Reaction Pathway & Mechanistic Bottlenecks

Pathway SM1 Sarcosine Ethyl Ester (Secondary Amine) Product Ethyl 2-(methyl(sulfamoyl)amino)acetate (Target Product) SM1->Product + SM2, Base SM2 Sulfamoyl Chloride (Electrophile) SM2->Product Degradation Sulfamic Acid + HCl (Moisture Degradation) SM2->Degradation + H2O Dimer Bis-sulfamoylated Dimer (Over-reaction) Product->Dimer + Excess SM2 Hydrolysis Carboxylic Acid Byproduct (Ester Hydrolysis) Product->Hydrolysis + H2O / Strong Base

Mechanistic pathways of target synthesis versus primary side reactions.

III. Deep-Dive FAQs: Troubleshooting Causality

Q1: Why is my yield exceptionally low, and why do I observe a white, insoluble precipitate forming in my reaction flask before the reaction is even complete? The Causality: You are witnessing the hygroscopic degradation of sulfamoyl chloride. Sulfamoyl chloride is notoriously unstable and highly sensitive to moisture[1]. When exposed to trace water in the solvent or atmosphere, the S-Cl bond hydrolyzes rapidly to form sulfamic acid and hydrogen chloride gas[2]. The white precipitate is often the hydrochloride salt of your amine base (e.g., DIPEA·HCl or TEA·HCl) crashing out of solution as it neutralizes the generated HCl, effectively consuming the base meant to drive your actual reaction. The Fix: Validate your system. Do not assume "anhydrous" commercial solvents are dry once opened. Perform a Karl Fischer titration to ensure water content is below 50 ppm. If using chlorosulfonyl isocyanate (CSI) to generate sulfamoyl chloride in situ, ensure the formic acid used is strictly anhydrous[2].

Q2: My LC-MS shows a significant secondary peak with a mass of [M+H]++79 Da. What is this, and how do I prevent it? The Causality: This is the bis-sulfamoylated byproduct. The target molecule, Ethyl 2-(methyl(sulfamoyl)amino)acetate, contains a primary sulfonamide group ( −SO2​NH2​ ). While less nucleophilic than an alkyl amine, this primary amine can still attack a second equivalent of sulfamoyl chloride under basic conditions, leading to over-sulfamoylation (a common issue in amine sulfonylation)[3]. The Fix: This is a kinetic problem. You must keep the concentration of the electrophile low relative to the secondary amine. Use inverse addition: add the sulfamoyl chloride dropwise to the solution of sarcosine ethyl ester and base, rather than the other way around. Maintain the temperature at 0 °C to suppress the activation energy required for the less nucleophilic primary sulfonamide to react.

Q3: I am losing my product during the aqueous workup. The organic layer shows poor recovery, and TLC indicates a highly polar spot stuck at the baseline. The Causality: You have inadvertently induced ester hydrolysis. The ethyl ester moiety on the sarcosine backbone is susceptible to saponification. If you quench the reaction with a strong aqueous base (like NaOH or Na2​CO3​ ) to remove unreacted sulfamoyl chloride, the hydroxide ions will hydrolyze the ethyl ester into a highly water-soluble carboxylic acid derivative. The Fix: Quench the reaction with a mild, slightly acidic or neutral buffer, such as saturated aqueous ammonium chloride ( NH4​Cl ). This neutralizes any residual reactive species without providing the high pH required for ester hydrolysis.

Q4: I am using Sarcosine Ethyl Ester Hydrochloride as my starting material. Does this change the reaction dynamics? The Causality: Yes, drastically. The hydrochloride salt (CAS 52605-49-9)[4] is highly stable but entirely non-nucleophilic until the free base is liberated. If you only use 1.0 equivalent of base (e.g., Triethylamine), it will be entirely consumed neutralizing the HCl salt, leaving no base to act as an acid scavenger for the HCl generated during the sulfamoylation step. This stalls the reaction at 50% conversion and leads to acidic degradation. The Fix: You must use at least 2.5 to 3.0 equivalents of a non-nucleophilic base (like DIPEA). The first equivalent liberates the sarcosine free base, and the remaining equivalents drive the sulfamoylation forward.

IV. Self-Validating Experimental Protocol

To ensure reproducibility and mitigate the side reactions detailed above, follow this optimized standard operating procedure (SOP).

Reagents:

  • Sarcosine ethyl ester hydrochloride: 1.0 eq (10.0 mmol)

  • Sulfamoyl chloride: 1.05 eq (10.5 mmol) (Freshly prepared or verified un-degraded)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq (30.0 mmol)

  • Anhydrous Dichloromethane (DCM): 0.2 M (50 mL)

Step-by-Step Methodology:

  • System Validation: Flame-dry a 100 mL round-bottom flask under vacuum and backfill with Argon. Verify the DCM solvent via Karl Fischer titration (< 50 ppm H2​O ).

  • Free-Basing: Suspend Sarcosine ethyl ester hydrochloride (1.0 eq) in 40 mL of anhydrous DCM under Argon. Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (3.0 eq) dropwise over 5 minutes. Stir for 15 minutes at 0 °C. Self-Validation Check: The suspension should become a clear, homogeneous solution, indicating complete liberation of the free amine.

  • Electrophile Preparation: In a separate dry vial, dissolve sulfamoyl chloride (1.05 eq) in 10 mL of anhydrous DCM. Note: Do not use excess sulfamoyl chloride to prevent bis-sulfamoylation.

  • Coupling (Inverse Addition): Add the sulfamoyl chloride solution dropwise to the reaction flask over 30 minutes using a syringe pump, maintaining the internal temperature at 0 °C.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature (20-25 °C) and stir for an additional 2 hours. Monitor via LC-MS until the starting material mass ( [M+H]+ 118) is consumed.

  • Controlled Quench: Cool the reaction back to 0 °C and quench by slowly adding 20 mL of saturated aqueous NH4​Cl . Crucial: Do not use basic aqueous solutions to prevent ester hydrolysis.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure Ethyl 2-(methyl(sulfamoyl)amino)acetate.

V. References

  • Ganapa Life Science. "Sarcosine Ethyl Ester Hydrochloride (CAS 52605-49-9) Manufacturer". Available at:[Link]

  • ACS Organic Letters. "Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Photomediated 1,3-Rearrangement". Available at:[Link]

  • RSC Advances. "Microwave-assisted synthesis of sulfonamides". Available at:[Link]

Sources

Optimization

Overcoming poor stability of Ethyl 2-(methyl(sulfamoyl)amino)acetate in solution.

Technical Support Center: Ethyl 2-(methyl(sulfamoyl)amino)acetate From the desk of the Senior Application Scientist Welcome to the technical support center for Ethyl 2-(methyl(sulfamoyl)amino)acetate. This guide is desig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 2-(methyl(sulfamoyl)amino)acetate

From the desk of the Senior Application Scientist

Welcome to the technical support center for Ethyl 2-(methyl(sulfamoyl)amino)acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this molecule in solution. We will explore the underlying chemical principles of its degradation and provide systematic, actionable troubleshooting strategies to help you achieve stable and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: My solution of Ethyl 2-(methyl(sulfamoyl)amino)acetate is losing potency over time. What are the likely causes of this instability?

The molecular structure of Ethyl 2-(methyl(sulfamoyl)amino)acetate contains two primary functional groups susceptible to degradation in aqueous solution: an ethyl ester and an N-sulfonylated amine (a type of sulfonamide).

  • Ester Hydrolysis: The ethyl ester is the most probable point of instability. Esters are susceptible to hydrolysis, a reaction where water cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction is catalyzed by both acid (H+) and base (OH⁻).[1][2][3] The rate of hydrolysis is highly dependent on the pH of the solution.[2][4] Generally, ester hydrolysis is slowest in a slightly acidic pH range (typically pH 4-6) and increases significantly under strongly acidic or alkaline conditions.[2]

  • Sulfonamide Degradation: The N-S (nitrogen-sulfur) bond in the sulfonamide group can also be a point of cleavage, though it is generally more stable than the ester linkage under typical environmental conditions.[5] However, under strongly acidic conditions (e.g., pH < 2), sulfonamides can undergo hydrolysis to yield sulfanilic acid and the corresponding amine.[6] While most sulfonamides are stable at neutral and alkaline pH, их stability can vary based on the complete molecular structure.[5][6]

Given these two potential pathways, hydrolysis of the ethyl ester is the most common and immediate concern for this molecule in typical laboratory solutions (pH 3-10).

FAQ 2: What are the immediate first steps I should take to troubleshoot the degradation?

Before embarking on a full stability study, it's crucial to rule out common sources of experimental variability:

  • Confirm Starting Material Purity: Verify the purity of your Ethyl 2-(methyl(sulfamoyl)amino)acetate stock. Impurities could act as catalysts for degradation.

  • Assess Solvent and Reagent Quality: Use high-purity solvents (e.g., HPLC-grade water and organic solvents). Ensure that any acids, bases, or buffer components are fresh and of high quality.

  • Control Storage Conditions: Store your stock solutions, especially in protic solvents, at low temperatures (e.g., 2-8°C or -20°C) and protected from light to minimize thermal and photodegradation.

  • Use a Stability-Indicating Analytical Method: Ensure your analytical method, typically High-Performance Liquid Chromatography (HPLC), can separate the parent compound from its potential degradation products.[7][8] This is called a stability-indicating method and is crucial for accurately measuring degradation.[7]

Troubleshooting Guide: A Systematic Approach to Stabilization

If initial checks do not resolve the issue, a systematic investigation is required. This process involves identifying the degradation pathway and then optimizing the formulation to minimize it.

Step 1: Identify the Degradants

The first step is to understand how your molecule is degrading. Forced degradation studies can rapidly identify the likely breakdown products.[9][10]

  • Methodology: Expose separate aliquots of your compound solution to stress conditions such as strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), and oxidation (e.g., 3% H₂O₂) at a controlled temperature.[9]

  • Analysis: Analyze the stressed samples using HPLC coupled with Mass Spectrometry (HPLC-MS).[7][9] By comparing the mass of the degradant peaks to the parent compound, you can confirm the degradation pathway.

    • Expected Degradant (Ester Hydrolysis): 2-(methyl(sulfamoyl)amino)acetic acid. This will have a mass difference of -28.05 Da (loss of C₂H₄) compared to the parent compound.

    • Expected Degradant (Sulfonamide Cleavage): Ethyl 2-(methylamino)acetate.

Step 2: Determine the pH-Rate Profile

Since hydrolysis is the most probable cause, determining the rate of degradation at various pH values is the most critical step to finding the optimal storage and use conditions.

  • Objective: To find the pH at which the compound exhibits the maximum stability (i.e., the slowest degradation rate).

  • Workflow: A detailed experimental protocol for this is provided in Appendix 1 . The general workflow involves preparing the compound in a series of buffers across a wide pH range (e.g., pH 2 to 10), incubating them at a controlled temperature, and analyzing samples at multiple time points by HPLC to quantify the remaining parent compound.

The results are typically plotted as the logarithm of the observed degradation rate constant (log k) versus pH. This plot will reveal the pH of maximum stability.

Step 3: Data Interpretation and Condition Optimization

From the pH-rate profile, you can identify the optimal pH for your solution.

ParameterInterpretationAction
pH of Minimum Degradation The "V" or "U" shape bottom of the log k vs. pH plot.Formulate all future solutions using a buffer at this pH.
Acid-Catalyzed Degradation Steep increase in degradation rate at low pH.Avoid unbuffered acidic conditions.
Base-Catalyzed Degradation Steep increase in degradation rate at high pH.Avoid unbuffered alkaline conditions.

Advanced Stabilization Strategies

FAQ 3: I've optimized the pH, but the stability is still insufficient for my application. What else can I do?

If pH optimization alone is not sufficient, consider these advanced formulation strategies:

  • Co-solvents: For some molecules, reducing the water activity by adding co-solvents like propylene glycol, ethanol, or polyethylene glycol (PEG) can slow down hydrolysis. This must be tested empirically as it can sometimes accelerate degradation.

  • Lyophilization (Freeze-Drying): If the compound is intended for long-term storage, removing water entirely by lyophilizing the compound from a suitable aqueous solution (often containing a bulking agent like mannitol) is a highly effective strategy.[9] The lyophilized powder is typically very stable and can be reconstituted immediately before use.

  • Use of Stabilizers: In some cases, specific chemical stabilizers can be added. For instance, antioxidants can prevent oxidative degradation, and chelating agents like EDTA can sequester metal ions that might catalyze degradation.[1][11]

  • Aprotic Solvents: For non-biological applications, dissolving the compound in a dry aprotic solvent (e.g., DMSO, DMF, Acetonitrile) for stock solutions can completely prevent hydrolysis. However, be aware that introducing even small amounts of water during dilution can initiate degradation.

Visual and Methodological Appendices

Troubleshooting Workflow Diagram

G A Instability Observed (Loss of Potency) B Step 1: Characterize Degradants (Forced Degradation with HPLC-MS) A->B C Is Degradation Pathway Clear? B->C D Step 2: Determine pH-Rate Profile (Stability study across pH 2-10) C->D Yes (e.g., Hydrolysis) I Consult Technical Support (Further Investigation Needed) C->I No E Step 3: Identify pH of Maximum Stability D->E F Is Stability Sufficient? E->F G Advanced Strategies: - Co-solvents - Lyophilization - Aprotic Solvents F->G No H Optimized Formulation Achieved F->H Yes G->H

Caption: A systematic workflow for troubleshooting and overcoming the instability of Ethyl 2-(methyl(sulfamoyl)amino)acetate in solution.

Appendix 1: Detailed Protocol for pH-Rate Profile Determination

Objective: To quantify the degradation rate of Ethyl 2-(methyl(sulfamoyl)amino)acetate as a function of pH to identify the optimal pH for maximum stability.

Materials:

  • Ethyl 2-(methyl(sulfamoyl)amino)acetate

  • HPLC system with UV detector (or MS) and a validated, stability-indicating method

  • Constant temperature incubator or water bath (e.g., 40°C)

  • Calibrated pH meter

  • Buffer systems (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10)

  • Volumetric flasks and pipettes

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., at 50 mM concentration) at various pH levels: 2.0, 4.0, 5.0, 6.0, 7.0, 8.0, and 10.0.

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile). Spike this stock solution into each buffer to a final concentration (e.g., 0.1 mg/mL), keeping the organic solvent percentage low (<5%) to avoid affecting the pH or reaction kinetics.

  • Time Zero (T₀) Sample: Immediately after preparation, take an aliquot from each pH solution and analyze it by HPLC. This is your T₀ measurement, representing 100% of the initial concentration.

  • Incubation: Place the sealed vials of all solutions into a constant temperature incubator (an elevated temperature like 40°C or 50°C is used to accelerate degradation to a practical timeframe).[9]

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. The sampling frequency should be adjusted based on the observed stability; more frequent sampling is needed for less stable conditions.

  • Sample Analysis: Analyze each time-point sample by HPLC. Quantify the peak area of the parent compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the parent compound concentration (or % remaining) versus time.

    • If the degradation follows first-order kinetics (which is common for hydrolysis), this plot will be a straight line. The slope of this line is the negative of the observed rate constant (-k_obs).

    • Finally, create the pH-rate profile by plotting log(k_obs) versus pH. The lowest point on this curve indicates the pH of maximum stability.

References

  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Stability Testing of Pharmaceuticals: Why is it important?. (2023, February 16). Synergy Bioscience.
  • The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Journal of the Chemical Society, Perkin Transactions 2.
  • Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. (2009, December 22). Journal of Agricultural and Food Chemistry.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products. (2026, March 26).
  • Stability indicating study by using different analytical techniques. IJSDR.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Chemceed.
  • Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. (2023, December 1). PubMed.
  • Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. (2024, September 3).
  • Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar.
  • Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie - TUM.
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (2000, October 15). PubMed.
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of Ethyl 2-(methyl(sulfamoyl)amino)acetate

Welcome to the Advanced Technical Support Center. As application scientists, we understand that the sulfamoylation of secondary amines—specifically the conversion of sarcosine ethyl ester to Ethyl 2-(methyl(sulfamoyl)ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we understand that the sulfamoylation of secondary amines—specifically the conversion of sarcosine ethyl ester to Ethyl 2-(methyl(sulfamoyl)amino)acetate—presents unique chemoselectivity challenges.

This guide is engineered to help you diagnose, troubleshoot, and eliminate common byproducts using field-proven mechanistic insights and self-validating protocols.

Part 1: Diagnostic Dashboard for Reaction Byproducts

Before troubleshooting, you must accurately identify the species in your crude mixture. The following quantitative data matrix summarizes the diagnostic markers and partition behaviors of the target molecule and its most common byproducts.

Table 1: Quantitative Diagnostic Data & Removal Strategies

CompoundLC-MS [M+H]⁺¹H NMR Diagnostic Peaks (CDCl₃)TLC R_f (1:1 EtOAc/Hexane)Primary Removal Strategy
Target Ester 197.064.2 ppm (q, 2H), 1.3 ppm (t, 3H)0.45N/A (Isolated Product)
Hydrolysis Byproduct 169.03Absent ethyl signals (q, t)0.05 (streaks)Aqueous wash (pH 8)
Bis-sulfamoylated Dimer ~276.00Shifted N-CH₃, broad NH0.65Silica gel chromatography
Unreacted Sarcosine EE 118.083.4 ppm (s, 1H, secondary NH)0.10Acidic wash (1 M HCl)
Part 2: Mechanistic Troubleshooting & FAQs

Q1: I am observing a high percentage of 2-(methyl(sulfamoyl)amino)acetic acid (Ester Hydrolysis Byproduct). What is the root cause and how do I prevent it? Causality: The ethyl ester moiety is highly susceptible to base-catalyzed hydrolysis. When using sulfamoyl chloride ( NH2​SO2​Cl ), an excess of base (e.g., Triethylamine or Pyridine) is required to neutralize the generated HCl[1]. If adventitious water is present in your solvent, or if your aqueous workup is excessively prolonged under basic conditions, the base will catalyze the cleavage of the ester bond. Solution: Ensure strictly anhydrous conditions (flame-dried glassware, dry DCM). If the problem persists, consider abandoning sulfamoyl chloride in favor of a bench-stable, acid/base-free reagent like 2. HFIPS reacts cleanly with amines under mild conditions, producing only volatile hexafluoroisopropanol as a byproduct, entirely bypassing the need for aggressive bases[2].

Q2: My TLC shows a non-polar impurity (R_f ~0.65) that LC-MS identifies as a bis-sulfamoylated species. How is this forming? Causality: The primary amine of the newly formed sulfamide group ( −SO2​NH2​ ) on your target product retains some nucleophilicity. If there is an excess of the sulfamoylating electrophile, or if the reaction temperature exceeds 0 °C during addition, this primary amine will attack a second equivalent of sulfamoyl chloride, yielding a bis-sulfamoylated dimer. Solution: Enforce strict stoichiometric control (maximum 1.05 to 1.10 equivalents of electrophile). Perform the addition via a syringe pump at 0 °C to ensure the kinetics favor the more nucleophilic secondary amine of the starting material over the product[1].

Q3: Batch-to-batch yields are inconsistent, often leaving unreacted sarcosine ethyl ester. Why? Causality: Sulfamoyl chloride is notoriously unstable and hygroscopic. It degrades rapidly upon exposure to atmospheric moisture to form sulfamic acid and HCl. If your reagent has degraded, you are effectively adding less than 1.0 equivalent of the active electrophile. Solution: Always synthesize sulfamoyl chloride freshly before use, or utilize a highly stable, selective sulfamoylation agent such as3, which can be stored on the benchtop and provides excellent yields with secondary amines[3].

Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes standard sulfamoyl chloride but incorporates built-in self-validation checkpoints to guarantee chemical integrity at every stage.

Objective: Synthesize Ethyl 2-(methyl(sulfamoyl)amino)acetate with >90% purity prior to chromatography.

  • Amine Liberation:

    • Action: Suspend Sarcosine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM under an argon atmosphere at 0 °C. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Causality: 1.0 eq of DIPEA breaks the HCl salt to liberate the nucleophilic free base; the remaining 1.5 eq acts as an acid scavenger for the main reaction[1].

    • Validation Checkpoint: Complete dissolution of the opaque suspension into a clear solution visually confirms the successful liberation of the free base.

  • Electrophile Addition:

    • Action: Slowly add a solution of freshly prepared sulfamoyl chloride (1.1 eq) in anhydrous DCM over 30–60 minutes, strictly maintaining the internal temperature at 0 °C[1].

    • Causality: Slow addition prevents localized concentration spikes of the electrophile, suppressing bis-sulfamoylation.

    • Validation Checkpoint: An immediate, mild exotherm accompanied by the formation of a fine white precipitate (DIPEA·HCl) confirms that active sulfamoylation is occurring.

  • Reaction Maturation:

    • Action: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation Checkpoint: Spot the mixture on TLC (Ninhydrin stain). The complete disappearance of the purple/pink sarcosine spot confirms total consumption of the starting material.

  • Differential Partitioning Workup:

    • Action: Quench with ice water. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3​ , and brine[1].

    • Causality: The 1 M HCl wash protonates and extracts unreacted starting material and DIPEA. The NaHCO3​ wash deprotonates the carboxylic acid hydrolysis byproduct, pulling it into the aqueous layer.

    • Validation Checkpoint: Test the pH of the aqueous layer after the NaHCO3​ wash. It must read ~8. If it is acidic, the hydrolysis byproduct is still protonated and residing in your organic layer; repeat the basic wash until pH 8 is achieved.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the target ester.

Part 4: Reaction Pathway & Byproduct Visualization

Workflow SM Sarcosine Ethyl Ester (Starting Material) Target Ethyl 2-(methyl(sulfamoyl)amino)acetate (Target Product) SM->Target Base (TEA/DIPEA) 0 °C to RT BP2 Byproduct B: Bis-sulfamoylation SM->BP2 Excess Reagent High Temp BP3 Byproduct C: Unreacted SM SM->BP3 Incomplete Rxn Degraded Reagent Reagent Sulfamoylating Agent (e.g., NH₂SO₂Cl) Reagent->Target BP1 Byproduct A: Ester Hydrolysis Target->BP1 H₂O / Excess Base (Cleavage)

Figure 1: Reaction pathways and byproduct formation in sarcosine ethyl ester sulfamoylation.

References
  • Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides Source: Organic Letters, American Chemical Society (ACS) URL:[Link]

  • Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent Source: Organic Letters, American Chemical Society (ACS) URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage Optimization for Ethyl 2-(methyl(sulfamoyl)amino)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected yield drops, assay variability, or irreproducible kinetics when utilizing Ethyl 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected yield drops, assay variability, or irreproducible kinetics when utilizing Ethyl 2-(methyl(sulfamoyl)amino)acetate (CAS: 372136-82-8).

Because this bifunctional molecule features both an ethyl ester and a sulfamoyl-substituted amine, it is highly susceptible to nucleophilic attack and hydrolytic degradation. This troubleshooting guide provides a mechanistic understanding of its degradation pathways and establishes a self-validating protocol to ensure >99% compound integrity during long-term storage.

FAQ 1: What are the primary chemical degradation pathways of this compound during storage?

Answer: Ethyl 2-(methyl(sulfamoyl)amino)acetate degrades primarily through two distinct hydrolytic pathways. Both are driven by the presence of trace moisture and are severely exacerbated by pH fluctuations or thermal stress.

  • Base/Acid-Catalyzed Ester Hydrolysis (BAc2 Mechanism): The ethyl ester moiety is highly prone to acyl-oxygen cleavage. The electronegative sulfamoyl group (-SO2NH2) inductively withdraws electron density from the alpha-carbon, increasing the electrophilicity of the ester carbonyl. In the presence of water and trace base, hydroxide ions attack the carbonyl carbon via a bimolecular (BAc2) transition state, 1[1].

  • Sulfamoyl Cleavage/Solvolysis: While generally more stable than sulfonyl chlorides, the N-S bond of the sulfamoyl group can undergo solvolysis in aqueous media. Under acidic conditions, protonation of the nitrogen enhances its leaving group ability, leading to the cleavage of the sulfamoyl group and the2[2].

Degradation A Ethyl 2-(methyl(sulfamoyl) amino)acetate (Intact Molecule) B Ester Hydrolysis Product: Free Acid + Ethanol A->B H2O, H+/OH- (Fast) C Sulfamoyl Cleavage Product: Amine + Sulfamate A->C H2O, Strong Acid/Base (Slower)

Fig 1: Primary hydrolytic degradation pathways of Ethyl 2-(methyl(sulfamoyl)amino)acetate.

FAQ 2: How do environmental factors (temperature, moisture, pH) quantitatively impact its stability?

Answer: Moisture is the absolute limiting factor for the stability of this compound. Because hydrolysis consumes water, storing the compound in a humid environment shifts the equilibrium toward degradation. Temperature acts as a kinetic multiplier; according to the Arrhenius equation, the rate of ester hydrolysis roughly doubles for every 10°C increase in temperature.

Table 1: Estimated Degradation Kinetics Based on Storage Conditions

Storage ConditionMoisture LevelTemp (°C)Primary DegradantEst. Shelf Life (t90)
Ambient, UnsealedHigh (>60% RH)25°CFree Acid (Ester Hydrolysis)< 2 Weeks
Refrigerated, SealedModerate4°CFree Acid (Ester Hydrolysis)3 - 4 Months
Desiccated, Inert GasLow (<5% RH)-20°CNone (Stable)> 12 Months
Aqueous Solution (pH 8)Solvent25°CFree Acid + Sulfamate< 24 Hours
FAQ 3: What is the definitive, step-by-step protocol for long-term storage?

Answer: To prevent degradation, you must eliminate the causal agents: water (nucleophile), oxygen (oxidant), and thermal energy (kinetic driver). Do not simply place the vendor vial in the freezer. Follow this self-validating storage workflow to ensure maximum stability.

StorageWorkflow S1 1. Lyophilization (Remove residual H2O) S2 2. Aliquoting into Amber Glass Vials S1->S2 S3 3. Argon Purge (Displace O2/Moisture) S2->S3 S4 4. PTFE/Silicone Sealing (Prevent Leaching) S3->S4 S5 5. Storage at -20°C with Desiccant S4->S5

Fig 2: Self-validating five-step workflow for long-term anhydrous storage.

Step-by-Step Storage Methodology:

  • Lyophilization/Drying: Upon receipt, place the open vial in a vacuum desiccator containing fresh Drierite (CaSO4) or P2O5 for 12 hours to remove surface-adsorbed moisture.

  • Aliquoting: Dissolving and refreezing the bulk powder introduces condensation. Instead, pre-weigh the solid into single-use amber glass vials. Causality Note: Amber glass prevents high-energy photon absorption that can trigger radical-mediated degradation.

  • Inert Gas Purging: Purge each vial with heavy inert gas. Argon is strictly preferred over Nitrogen because it is denser than air and forms a protective physical blanket over the solid powder.

  • Sealing: Cap immediately using PTFE-lined silicone septa. Causality Note: Standard rubber septa can leach plasticizers (which act as nucleophiles) and are permeable to ambient moisture over months of storage.

  • Temperature Control: Store the sealed aliquots at -20°C or -80°C in a secondary container filled with indicating silica gel.

  • Thawing Protocol (Critical): Before use, allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial instantly condenses atmospheric moisture onto the powder, initiating the BAc2 hydrolysis cascade.

FAQ 4: How can I validate the structural integrity of my stored batches before a critical experiment?

Answer: Never assume a stored compound is 100% intact. Implement a self-validating LC-MS protocol to quantify the exact ratio of the intact ester to the hydrolyzed free acid. The presence of the free acid will drastically alter the compound's 3[3].

Analytical Validation Protocol:

  • Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of anhydrous Acetonitrile. Causality Note: Do not use Methanol or Water as the diluent, as they can induce transesterification or rapid hydrolysis during the autosampler queue.

  • Chromatography: Use a C18 Reverse-Phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a fast gradient (5% to 95% B over 5 minutes) to minimize the time the compound spends in the aqueous mobile phase on-column.

  • Mass Spectrometry Detection (ESI+):

    • Target 1 (Intact Molecule): Extract the ion chromatogram (EIC) for the [M+H]+ of Ethyl 2-(methyl(sulfamoyl)amino)acetate.

    • Target 2 (Primary Degradant): Extract the EIC for the[M+H]+ of the free acid (mass minus 28 Da, representing the loss of the ethyl group and addition of a proton).

  • Validation Check: Calculate the relative Area Under the Curve (AUC). If the AUC of the free acid exceeds 2% of the total ion count, discard the aliquot.

References
  • Source: U.S. Environmental Protection Agency (EPA)
  • Source: PubMed Central (PMC)
  • Title: Hydrolysis of Sulfamoyl Chlorides. 11.
  • Source: PubMed Central (PMC)

Sources

Troubleshooting

Technical Support Center: Optimizing Bioavailability of Ethyl 2-(methyl(sulfamoyl)amino)acetate

Welcome to the Medicinal Chemistry Technical Support Center. This guide is designed for drug development professionals and researchers encountering pharmacokinetic (PK) and absorption, distribution, metabolism, and excre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Medicinal Chemistry Technical Support Center. This guide is designed for drug development professionals and researchers encountering pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) bottlenecks when working with Ethyl 2-(methyl(sulfamoyl)amino)acetate and its derivatives.

This compound presents two distinct structural liabilities that severely compromise in vivo bioavailability: a highly labile ethyl ester and a highly polar primary sulfamide. Below, we troubleshoot these specific issues, explain the mechanistic causality behind them, and provide self-validating protocols to optimize your lead compounds.

Section 1: Troubleshooting Metabolic Instability (The Ester Liability)

Q1: My compound shows sub-nanomolar target affinity in vitro, but oral bioavailability (F%) in rodents is <5% with rapid clearance. What is causing this? A1: The primary culprit is rapid first-pass metabolism. The ethyl ester moiety is highly susceptible to 1 (CES1 in the liver, CES2 in the intestine)[1]. Serine hydrolases utilize a catalytic triad to perform a nucleophilic attack on the ester carbonyl. This enzymatic cleavage yields the corresponding carboxylic acid, which is negatively charged at physiological pH, resulting in poor membrane permeability and 2[2].

Q2: How can I modify the ester group to prevent hydrolysis without disrupting target binding? A2: If the ester is not intended to function as a transient prodrug, it must be replaced with a metabolically stable 3[3]. For ethyl esters, 1,2,4-oxadiazole or 1,3-oxazole rings are classical replacements. These heterocycles mimic the spatial geometry and hydrogen-bond acceptor profile of the ester carbonyl but lack the electrophilic carbon, making them 4[4]. Alternatively, introducing steric hindrance via alpha-carbon methylation can significantly reduce the rate of CES attack by blocking access to the catalytic pocket.

G Parent Ethyl Ester (Parent) CES Carboxylesterases (CES1/CES2) Parent->CES Rapid Hydrolysis Acid Carboxylic Acid (Poor Permeability) CES->Acid In vivo Clearance Bioisostere Oxadiazole Bioisostere Stable Metabolically Stable Bioisostere->Stable Resists Esterases

Caption: CES-mediated hydrolysis pathway and bioisosteric stabilization.

Section 2: Overcoming Permeability Barriers (The Sulfamide Liability)

Q3: We stabilized the ester, but Caco-2 and PAMPA assays still show poor apical-to-basolateral permeability. What is the structural cause? A3: The primary sulfamide group (-SO₂NH₂) is highly polar. It acts as a strong hydrogen bond donor (HBD) and acceptor (HBA), significantly increasing the molecule's Polar Surface Area (PSA). High HBD counts require massive thermodynamic desolvation energy to strip away bound water molecules before the drug can partition into the lipophilic core of cell membranes, leading to 5[5].

Q4: What are the best synthetic strategies to tune the sulfamoyl group for better absorption? A4: N-alkylation is the most direct approach. Converting the primary sulfamide to a secondary (-SO₂NHCH₃) or tertiary (-SO₂N(CH₃)₂) sulfamide eliminates hydrogen bond donors, drastically lowering the desolvation penalty and 6[6]. If the primary NH₂ is essential for target engagement, consider conformational restrictions that promote intramolecular hydrogen bonding, a technique proven to7[7].

Workflow Start Parent Compound: Ethyl 2-(methyl(sulfamoyl)amino)acetate Identify Identify ADME Liabilities: High PSA & Ester Instability Start->Identify Mod1 Modification 1: Ester Bioisosterism (e.g., Oxadiazole) Identify->Mod1 Mod2 Modification 2: Sulfamide N-Alkylation Identify->Mod2 Assay1 In Vitro Microsomal Assay (CES Stability) Mod1->Assay1 Assay2 PAMPA / Caco-2 (Permeability) Mod2->Assay2 Lead Optimized Lead Compound (High Bioavailability) Assay1->Lead t1/2 > 60 min Assay2->Lead Papp > 10x10^-6 cm/s

Caption: Structural optimization and ADME screening workflow.

Section 3: Quantitative Data Summary

The table below summarizes the theoretical impact of the discussed structural modifications on the ADME profile of the parent scaffold. Notice how addressing only one liability fails to produce a viable lead.

Compound VariantStructural ModificationPSA (Ų)LogD (pH 7.4)Microsomal t₁/₂ (min)PAMPA Pₐₚₚ (10⁻⁶ cm/s)
Parent None92.50.8< 51.2
Analog A Ester → 1,2,4-Oxadiazole98.21.1> 1201.5
Analog B Sulfamide → N-dimethyl68.11.6< 518.4
Lead (A+B) Dual Modification73.81.9> 12015.2

Section 4: Self-Validating Experimental Protocols

To ensure data trustworthiness, your assays must contain internal controls that prove causality.

Protocol 1: Microsomal Stability Assay (with CES Validation)

Purpose: To definitively prove that clearance is driven by carboxylesterases rather than Cytochrome P450 (CYP) oxidation.

  • Preparation: Prepare human liver microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Step (Inhibitor Pre-incubation): Split the assay into two arms. To Arm A, add 100 µM of bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum serine esterase inhibitor. Leave Arm B untreated. Pre-incubate both for 15 minutes at 37°C.

  • Reaction Initiation: Add the test compound (1 µM final concentration). Do not add NADPH (this isolates hydrolytic clearance from CYP-mediated clearance).

  • Quenching & Analysis: Aliquot samples at 0, 15, 30, and 60 minutes into 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS. Interpretation: If the compound degrades rapidly in Arm B but is entirely stable in Arm A, CES-mediated hydrolysis is the confirmed liability.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To isolate and measure passive transcellular permeability driven by desolvation energy.

  • Lipid Membrane Preparation: Coat the porous filter of a 96-well PAMPA sandwich plate (donor compartment) with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Donor/Acceptor Loading: Add 300 µL of PBS (pH 7.4) containing 10 µM of the test compound to the donor wells. Add 300 µL of blank PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Self-Validation Step (Integrity Check): Spike the donor well with Lucifer Yellow (a highly polar, membrane-impermeable fluorescent dye). If fluorescence is detected in the acceptor well post-incubation, the lipid membrane ruptured, and the data for that well must be discarded.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to calculate the apparent permeability (Pₐₚₚ).

References

  • Source: NIH (PubMed Central)
  • Prodrug approach using carboxylesterases activity: catalytic properties and gene regulation of carboxylesterase in mammalian tissue Source: J-Stage URL
  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1)
  • Esterases involved in hydrolysis of prodrug and antedrug/soft drug Source: ResearchGate URL
  • Source: NIH (PubMed Central)
  • Sulfonamide-Linked Ciprofloxacin, Sulfadiazine and Amantadine Derivatives as a Novel Class of Inhibitors of Jack Bean Urease Source: MDPI URL
  • Synthesis and Characterization of a Novel γ-Aminobutyric Acid Type A (GABAA)
  • Targeting in vitro vasculogenic mimicry and associated stemness transcriptional signature in human ovarian cancer cell models: new emerging roles of caffeic acid phenethyl ester synthetic analogs Source: Frontiers URL

Sources

Reference Data & Comparative Studies

Validation

Comparing the synthetic efficiency of different routes to Ethyl 2-(methyl(sulfamoyl)amino)acetate.

Introduction & Pharmacological Context Ethyl 2-(methyl(sulfamoyl)amino)acetate (CAS: 372136-82-8) is a highly functionalized unsymmetrical sulfamide[1]. In modern drug discovery, the sulfamide moiety (–SO₂NH–) serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Ethyl 2-(methyl(sulfamoyl)amino)acetate (CAS: 372136-82-8) is a highly functionalized unsymmetrical sulfamide[1]. In modern drug discovery, the sulfamide moiety (–SO₂NH–) serves as a critical bioisostere for amides and ureas, offering improved metabolic stability and unique hydrogen-bonding profiles[2].

Synthesizing unsymmetrical sulfamides requires strict control over nucleophilic addition. Because the sulfamide core contains two nitrogen atoms, poorly designed synthetic routes often suffer from poor regioselectivity, leading to symmetrical byproducts or over-alkylation. This guide objectively compares three distinct synthetic routes to this target, evaluating their mechanistic viability, scalability, and overall efficiency.

Mechanistic Pathways & Strategy

SynthesisRoutes SM Ethyl Sarcosinate (Secondary Amine) R1 Route A: Direct Sulfamoylation Reagent: NH₂SO₂Cl / Et₃N SM->R1 R2_1 Route B (Step 1): CSI + t-BuOH Forms Boc-NH-SO₂Cl SM->R2_1 Target Ethyl 2-(methyl(sulfamoyl)amino)acetate (Target Molecule) R1->Target R2_2 Route B (Step 2): Amine Coupling Forms Boc-Sulfamide R2_1->R2_2 R2_3 Route B (Step 3): TFA Deprotection Cleaves Boc Group R2_2->R2_3 R2_3->Target R3 Route C: N-Alkylation Reagent: N-Methylsulfamide + BrCH₂COOEt R3->Target

Figure 1: Comparison of three synthetic pathways to Ethyl 2-(methyl(sulfamoyl)amino)acetate.

Detailed Protocol Comparison & Causality Analysis

Route A: Direct Sulfamoylation via Sulfamoyl Chloride

Mechanism & Causality: This route relies on the direct nucleophilic attack of the secondary amine (ethyl sarcosinate) on the highly electrophilic sulfur atom of sulfamoyl chloride (NH₂SO₂Cl)[3]. While theoretically straightforward, NH₂SO₂Cl is notoriously unstable and prone to explosive decomposition or polymerization at room temperature[2]. Therefore, the reaction must be strictly maintained at 0 °C. Triethylamine (Et₃N) is utilized to scavenge the HCl byproduct; failing to do so will result in the protonation of ethyl sarcosinate, rendering it non-nucleophilic and stalling the reaction.

Experimental Protocol:

  • Preparation: In a flame-dried flask under argon, dissolve ethyl sarcosinate hydrochloride (1.0 eq) and Et₃N (2.5 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

  • Addition: Slowly add a freshly prepared solution of sulfamoyl chloride (1.2 eq) in anhydrous DCM dropwise over 30 minutes to manage the exothermic S_N2 displacement[2].

  • Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 4 hours. Self-Validation: Monitor via TLC (ninhydrin stain); the disappearance of the secondary amine spot confirms conversion.

  • Isolation: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Route B: The CSI-Mediated "Burgess-Type" Pathway (Industry Standard)

Mechanism & Causality: Chlorosulfonyl isocyanate (CSI) is a highly reactive, bifunctional electrophile[4][5]. Direct reaction of CSI with amines and water often yields complex mixtures of symmetrical sulfamides. To enforce absolute regioselectivity, CSI is first reacted with tert-butanol. The alcohol selectively attacks the isocyanate carbon, generating a stable, isolable N-Boc-sulfamoyl chloride intermediate[6][7]. This bulky intermediate cleanly reacts with ethyl sarcosinate. Subsequent deprotection with Trifluoroacetic acid (TFA) yields the target primary sulfamide.

Experimental Protocol:

  • Intermediate Generation: To a stirred solution of CSI (1.0 eq) in anhydrous DCM at 0 °C, add tert-butanol (1.0 eq) dropwise. Stir for 30 minutes to form the N-Boc-sulfamoyl chloride intermediate[6].

  • Coupling: Transfer this intermediate dropwise into a 0 °C solution of ethyl sarcosinate (1.0 eq) and Et₃N (1.5 eq) in DCM. Stir for 2 hours.

  • Deprotection: Concentrate the crude mixture under reduced pressure. Redissolve the residue in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours. Self-Validation: The continuous evolution of CO₂ and isobutylene gas visually confirms the cleavage of the Boc group.

  • Isolation: Concentrate the mixture to remove TFA. Neutralize carefully with saturated NaHCO₃, extract with ethyl acetate, and concentrate to afford the highly pure target compound.

Route C: Direct Alkylation of N-Methylsulfamide

Mechanism & Causality: This route attempts a base-catalyzed N-alkylation of N-methylsulfamide using ethyl bromoacetate. Critical Flaw: The sulfamide moiety contains two nucleophilic nitrogens. While the N-methyl nitrogen is slightly more nucleophilic due to the inductive effect of the methyl group, the primary NH₂ group is sterically less hindered. This inherent conflict results in poor regioselectivity, yielding an intractable mixture of mono-, di-, and tri-alkylated products. This route is generally abandoned in professional settings unless complex orthogonal protecting groups are employed.

Quantitative Performance Matrix

The following table summarizes the operational metrics of the three synthetic routes based on established chemical behavior for these reagent classes:

Performance MetricRoute A (Sulfamoyl Chloride)Route B (CSI / Burgess-type)Route C (Alkylation)
Overall Yield 45 - 60%75 - 85% < 30%
Regioselectivity ExcellentExcellent Poor (Complex Mixtures)
Reagent Stability Low (Prone to decomposition)High (Stable intermediates)High
Scalability Moderate (Exothermic risks)Excellent (Industry standard)Poor (Purification limits)
Reaction Time ~6 hours~8 hours (Over 3 steps)~12 hours

Conclusion & Recommendations

For the synthesis of Ethyl 2-(methyl(sulfamoyl)amino)acetate, Route B (The CSI-Mediated Pathway) is unequivocally the superior choice for both discovery chemistry and process scale-up. While it requires three distinct chemical steps (carbamoylation, sulfamoylation, and deprotection), the use of the N-Boc-sulfamoyl chloride intermediate ensures exceptional regioselectivity and bypasses the severe instability issues associated with direct sulfamoyl chloride handling (Route A)[4][6]. Route C should be entirely avoided due to its inability to differentiate between the competing nucleophilic nitrogen centers.

References

  • ethyl 2-(methyl(sulfamoyl)amino)
  • Hexylsulfamyl chloride - 61758-27-8 Source: Vulcanchem
  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride Source: BenchChem
  • Application Notes and Protocols for Sulfamoylation of Amines using Chlorosulfonyl Isocyan
  • Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More Source: Arxada
  • Synthesis and antibacterial activity of novel N-acylsulfonamides Source: Arabian Journal of Chemistry
  • Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors Source: PubMed Central (PMC) / NIH

Sources

Comparative

Validating the Purity of Synthesized Ethyl 2-(methyl(sulfamoyl)amino)acetate: A Comparative HPLC Guide

The synthesis of aliphatic sulfamides, such as Ethyl 2-(methyl(sulfamoyl)amino)acetate , presents a unique analytical challenge. Unlike aromatic sulfonamides that feature strong chromophores and predictable hydrophobic r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of aliphatic sulfamides, such as Ethyl 2-(methyl(sulfamoyl)amino)acetate , presents a unique analytical challenge. Unlike aromatic sulfonamides that feature strong chromophores and predictable hydrophobic retention, this molecule is highly polar, lacks a conjugated π -system, and acts as both a strong hydrogen bond donor and acceptor.

In this guide, we objectively compare traditional and modern High-Performance Liquid Chromatography (HPLC) column chemistries to determine the optimal method for validating the purity of this synthesized compound. We will explore the causality behind chromatographic behavior and establish a self-validating analytical protocol.

Mechanistic Insight: The Analytical Challenge

Ethyl 2-(methyl(sulfamoyl)amino)acetate is typically synthesized via the reaction of ethyl sarcosinate with sulfamide or sulfamoyl chloride. Validating its purity requires baseline resolution from unreacted starting materials and hydrolysis byproducts (e.g., sarcosine, sulfamic acid).

The Causality of Retention Failure in Standard RP-HPLC: Standard C18 columns rely on hydrophobic interactions. However, the highly polar sulfamoyl group ( −SO2​NH2​ ) significantly lowers the molecule's partition coefficient ( logP ). When analyzed on a standard C18 phase, the compound exhibits poor retention ( k′<1 ), often co-eluting with the void volume ( t0​ ) or highly polar synthesis impurities[1]. Furthermore, the lack of an aromatic ring means UV detection at standard wavelengths (e.g., 254 nm) yields poor sensitivity, necessitating low-UV (210 nm), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS)[2].

To overcome this, we must shift our chromatographic logic from hydrophobicity-driven retention to polarity-driven retention using Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded reversed-phase columns[3].

G A Synthesized Product Ethyl 2-(methyl(sulfamoyl)amino)acetate B Assess Polarity (LogP < 0 due to Sulfamoyl) A->B C Standard C18 RP-HPLC (Poor Retention, k' < 1) B->C Traditional Route D HILIC / BEH Amide (Optimal Retention, k' > 5) B->D Polar Route E Co-elution with Synthesis Impurities C->E F Baseline Resolution (Rs > 2.0) D->F

Fig 1. Chromatographic decision tree for polar sulfamoyl derivatives.

Comparative Analysis of HPLC Columns

To establish the most robust method, we compared three distinct stationary phases for the separation of Ethyl 2-(methyl(sulfamoyl)amino)acetate from its primary precursor, ethyl sarcosinate.

  • Standard C18 (e.g., Zorbax Eclipse XDB C18): A traditional end-capped silica column[1].

  • Polar-Embedded C18 (e.g., Waters Atlantis T3): Designed to resist dewetting in 100% aqueous mobile phases and retain polar analytes[3].

  • HILIC Amide (e.g., Waters ACQUITY BEH Amide): Utilizes a hydrophilic stationary phase with an organic-rich mobile phase, promoting partitioning into an aqueous layer on the silica surface[3].

Experimental Data Summary

Conditions: Flow rate 1.0 mL/min; Detection: LC-MS (ESI+) / UV 210 nm; Temperature: 30°C.

Column ChemistryMobile Phase SystemRetention Factor ( k′ )Tailing Factor ( Tf​ )Resolution ( Rs​ ) from PrecursorVerdict
Standard C18 95% Water : 5% ACN (0.1% FA)0.81.80.9 (Co-elution)Fail - Insufficient retention and peak tailing.
Polar-Embedded C18 100% Water (0.1% FA)2.41.31.7Acceptable - Usable for routine checks, but narrow window.
HILIC Amide 90% ACN : 10% Water (10mM NH4FA)6.5 1.05 4.2 Optimal - Excellent retention, sharp peaks, orthogonal selectivity.

Self-Validating Experimental Protocol (HILIC Method)

A trustworthy analytical method must be self-validating. This means the sequence itself proves that the system is capable of resolving the compounds and that no carryover or degradation is occurring during the run.

Reagents and Sample Preparation
  • Diluent: Acetonitrile : Water (90:10, v/v). Crucial: Samples must be dissolved in a diluent matching the initial mobile phase conditions in HILIC to prevent peak distortion.

  • System Suitability Test (SST) Solution: 1.0 mg/mL of synthesized Ethyl 2-(methyl(sulfamoyl)amino)acetate spiked with 0.05 mg/mL of ethyl sarcosinate and sulfamide.

  • Test Sample: 1.0 mg/mL of the synthesized batch.

Instrument Conditions
  • Column: Waters XBridge BEH Amide, 130Å, 3.5 µm, 4.6 mm X 150 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The acidic pH suppresses silanol ionization and stabilizes the sulfamoyl moiety).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-10 min: 95% B 70% B

    • 10-12 min: 70% B 50% B

    • 12-15 min: 95% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: LC-MS (ESI+, monitoring[M+H]+) or UV at 210 nm.

The Self-Validating Sequence Workflow

Workflow S1 1. Blank Injection (Verify Baseline) S2 2. SST Injection (Verify Rs > 2.0) S1->S2 S3 3. Test Sample (Assess Purity) S2->S3 S4 4. Blank Injection (Check Carryover) S3->S4 S5 5. Data Integration (S/N > 10 for LOQ) S4->S5

Fig 2. Self-validating HPLC sequence ensuring analytical trustworthiness.

Data Analysis & Acceptance Criteria
  • System Suitability: The resolution ( Rs​ ) between Ethyl 2-(methyl(sulfamoyl)amino)acetate and ethyl sarcosinate must be ≥2.0 . The tailing factor ( Tf​ ) for the main peak must be ≤1.5 .

  • Carryover Check: The blank injection following the sample must show no peaks ≥0.05% of the main peak area.

  • Purity Calculation: Integrate all peaks in the test sample. Calculate purity using Area Normalization (if using CAD/MS) or apply relative response factors if using UV 210 nm, as the extinction coefficients between the product and impurities will differ.

Conclusion

When validating the purity of highly polar, aliphatic sulfamides like Ethyl 2-(methyl(sulfamoyl)amino)acetate, traditional C18 reversed-phase methods fail to provide the necessary retention and resolution, masking potential synthesis impurities[1]. By switching to a HILIC Amide stationary phase, analysts can leverage the compound's high polarity to achieve superior retention ( k′>6 ), sharp peak shapes, and baseline resolution from critical precursors[3]. Implementing the self-validating sequence outlined above ensures absolute confidence in the reported purity of your synthesized drug intermediates.

Sources

Validation

Benchmarking the Performance of Ethyl 2-(methyl(sulfamoyl)amino)acetate Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide

Introduction In the landscape of drug discovery, the identification and characterization of novel small molecule inhibitors are paramount to advancing therapeutic strategies. This guide focuses on Ethyl 2-(methyl(sulfamo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery, the identification and characterization of novel small molecule inhibitors are paramount to advancing therapeutic strategies. This guide focuses on Ethyl 2-(methyl(sulfamoyl)amino)acetate, a small molecule of interest due to its chemical structure, which suggests a potential for biological activity. Specifically, the presence of a sulfonamide moiety is a strong indicator of potential interaction with a class of enzymes known as carbonic anhydrases (CAs).

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] These enzymes are involved in a multitude of physiological processes, including pH regulation, ion transport, and fluid balance.[2][3][4] Notably, certain isoforms of carbonic anhydrase, such as CAIX, are overexpressed in various solid tumors and are associated with tumor progression and resistance to therapy, making them attractive targets for anticancer drug development.[5][6][7]

This guide provides a comprehensive framework for benchmarking the performance of Ethyl 2-(methyl(sulfamoyl)amino)acetate against two well-characterized carbonic anhydrase inhibitors:

  • Acetazolamide: A first-generation, non-selective carbonic anhydrase inhibitor widely used in the treatment of glaucoma, epilepsy, and altitude sickness.[1][2][3][8] It serves as a classic benchmark for broad-spectrum CA inhibition.

  • SLC-0111: A novel, potent, and selective inhibitor of the tumor-associated carbonic anhydrase IX (CAIX), which has been investigated in clinical trials for the treatment of advanced solid tumors.[5][7] It represents a modern, targeted approach to CA inhibition in oncology.

Through a series of well-defined in vitro and cell-based assays, this guide will outline the necessary steps to elucidate the inhibitory potential, potency, and selectivity of Ethyl 2-(methyl(sulfamoyl)amino)acetate, thereby providing a clear comparison with established benchmarks.

Postulated Mechanism of Action: Carbonic Anhydrase Inhibition

The primary rationale for investigating Ethyl 2-(methyl(sulfamoyl)amino)acetate as a potential enzyme inhibitor stems from its sulfonamide group. The sulfonamide moiety is a well-established zinc-binding group that is characteristic of a large class of carbonic anhydrase inhibitors.[1][9] The unprotonated sulfonamide nitrogen is believed to coordinate with the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.

Carbonic Anhydrase Inhibition Postulated Mechanism of Carbonic Anhydrase Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibition CA_Enzyme Carbonic Anhydrase (with Zn2+) Product H2CO3 ⇌ H+ + HCO3- CA_Enzyme->Product Catalyzes reaction Inhibited_Complex Inhibited CA-Inhibitor Complex CA_Enzyme->Inhibited_Complex Substrate CO2 + H2O Substrate->CA_Enzyme Binds to active site Inhibitor Ethyl 2-(methyl(sulfamoyl)amino)acetate (Sulfonamide Moiety) Inhibitor->CA_Enzyme Binds to Zn2+ in active site Inhibitor->Inhibited_Complex

Caption: Postulated mechanism of carbonic anhydrase inhibition by a sulfonamide-containing compound.

Experimental Plan: A Step-by-Step Guide to Comparative Benchmarking

To rigorously assess the performance of Ethyl 2-(methyl(sulfamoyl)amino)acetate, a multi-tiered experimental approach is proposed. This plan is designed to provide a comprehensive understanding of the compound's inhibitory activity, from a biochemical to a cellular context.

In Vitro Carbonic Anhydrase Inhibition Assay

Rationale: The initial and most critical experiment is to determine if Ethyl 2-(methyl(sulfamoyl)amino)acetate directly inhibits carbonic anhydrase activity and to quantify its potency (IC50). By testing against different CA isoforms, we can also assess its selectivity. We will use a well-established colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Ethyl 2-(methyl(sulfamoyl)amino)acetate, Acetazolamide, and SLC-0111 in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of each compound to generate a dose-response curve.

    • Reconstitute recombinant human carbonic anhydrase isoforms (e.g., hCAII and hCAIX) in the appropriate buffer.

    • Prepare a solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile.

    • Prepare the assay buffer (e.g., Tris-HCl with a suitable pH).

  • Assay Procedure:

    • In a 96-well plate, add a small volume of each compound dilution.

    • Add the carbonic anhydrase enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the p-NPA substrate solution.

    • Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against each CA isoform by fitting the data to a suitable dose-response curve.

Experimental_Workflow Experimental Workflow for Inhibitor Benchmarking cluster_vitro In Vitro Details cluster_cell Cell-Based Details Start Start: Compound Synthesis and QC In_Vitro In Vitro CA Inhibition Assay (p-NPA hydrolysis) Start->In_Vitro Cell_Based Cell-Based Assays (Cancer Cell Line) In_Vitro->Cell_Based If potent and selective IC50 Determine IC50 values (CAII, CAIX) In_Vitro->IC50 Data_Analysis Data Analysis and Comparison Cell_Based->Data_Analysis ECAR Measure Extracellular Acidification Rate (ECAR) Cell_Based->ECAR Conclusion Conclusion and Future Directions Data_Analysis->Conclusion Selectivity Assess isoform selectivity IC50->Selectivity Viability Assess cell viability under hypoxia ECAR->Viability

Sources

Comparative

Comparative Analytical Guide: Spectral Profiling of Ethyl N-methyl-N-sulfamoylglycinate and its Precursors

Executive Summary & Pharmacological Context Ethyl 2-(methyl(sulfamoyl)amino)acetate (commonly known as Ethyl N-methyl-N-sulfamoylglycinate, CAS: 372136-82-8) is a highly functionalized amino acid derivative[1]. In modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Ethyl 2-(methyl(sulfamoyl)amino)acetate (commonly known as Ethyl N-methyl-N-sulfamoylglycinate, CAS: 372136-82-8) is a highly functionalized amino acid derivative[1]. In modern drug discovery, the sulfamide moiety (–SO₂NH₂) is a critical pharmacophore, frequently deployed as an isostere for ureas or carbamates to enhance metabolic stability and target binding affinity (e.g., in carbonic anhydrase inhibitors and anticonvulsants)[2].

This guide provides an in-depth comparative analysis of the spectral data (NMR, FT-IR, and LC-MS) between the final product and its primary precursor, sarcosine ethyl ester . By tracking the distinct physicochemical shifts that occur during N-sulfamoylation, researchers can establish a self-validating analytical framework to monitor reaction progress and unequivocally confirm structural identity.

Synthesis Workflow & Mechanistic Insights

The synthesis of Ethyl N-methyl-N-sulfamoylglycinate relies on the electrophilic trapping of a secondary amine. Sarcosine ethyl ester hydrochloride is free-based and reacted with sulfamoyl chloride (NH₂SO₂Cl)[2]. Because sulfamoyl chloride is highly reactive and prone to hydrolysis, the reaction must be conducted under strictly anhydrous conditions at 0 °C, utilizing a non-nucleophilic base like triethylamine (TEA) to scavenge the generated hydrochloric acid[3],[4].

G cluster_validation Multi-Modal Spectral Validation A Sarcosine Ethyl Ester (Precursor 1) C N-Sulfamoylation (Anhydrous DCM, TEA, 0°C) A->C Nucleophilic Attack B Sulfamoyl Chloride (Precursor 2) B->C Electrophile D Ethyl N-methyl-N-sulfamoylglycinate (Target Product) C->D Yields F 1H & 13C NMR (Downfield Shifts via Inductive Effect) D->F Structural Confirm G FT-IR (Emergence of SO2 Stretches) D->G Functional Group Confirm H LC-MS (m/z 197.1 [M+H]+) D->H Mass Confirm

Workflow for the synthesis and multi-modal spectral validation of Ethyl N-methyl-N-sulfamoylglycinate.

Comparative Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most profound spectral changes during this transformation occur in the ¹H NMR spectrum due to the strong inductive electron-withdrawing nature of the sulfamoyl group. The –SO₂– moiety severely deshields the adjacent nitrogen atom, which in turn pulls electron density away from the α-protons (N-CH₂) and the N-methyl protons. This causality results in a significant downfield shift for both environments.

Table 1: ¹H NMR Spectral Comparison (400 MHz, DMSO-d₆)

Proton Environment Sarcosine Ethyl Ester (δ, ppm) Ethyl N-methyl-N-sulfamoylglycinate (δ, ppm) Shift (Δδ) Multiplicity
Ester -CH₃ 1.18 1.20 +0.02 Triplet (3H)
Ester -CH₂- 4.08 4.12 +0.04 Quartet (2H)
N-CH₃ 2.25 2.80 +0.55 Singlet (3H)
N-CH₂- (α-carbon) 3.25 3.95 +0.70 Singlet (2H)

| N-H / SO₂NH₂ | ~2.50 (Broad, 1H, often hidden)| 7.10 (Broad, 2H) | N/A | Singlet |

Expert Insight: The appearance of the broad 2H singlet at 7.10 ppm is the definitive marker of successful sulfamoylation. DMSO-d₆ is strictly required here; using CDCl₃ often leads to rapid proton exchange with trace water or DCl, which can broaden or completely obscure the primary sulfamide signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation by tracking the vibrational modes of the functional groups. The conversion of a secondary amine to a primary sulfamide alters the N-H stretching region dramatically, while the introduction of the sulfonyl group provides two highly diagnostic, intense bands in the fingerprint region.

Table 2: Key FT-IR Vibrational Bands (ATR, cm⁻¹)

Functional Group Sarcosine Ethyl Ester Ethyl N-methyl-N-sulfamoylglycinate Diagnostic Significance
N-H Stretch 3350 (Weak, single) 3350, 3250 (Strong, doublet) Conversion of 2° amine to 1° sulfamide
C=O Stretch 1735 1740 Minimal ester perturbation
S=O Asymmetric N/A 1345 Confirmation of sulfonyl addition

| S=O Symmetric | N/A | 1155 | Confirmation of sulfonyl addition |

Mass Spectrometry (LC-ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode tracks the exact mass shift corresponding to the addition of the –SO₂NH₂ group (+79 Da net addition).

Table 3: LC-ESI-MS Data (Positive Ion Mode)

Compound Exact Mass (Da) Observed [M+H]⁺ (m/z) Key Fragments (m/z)
Sarcosine Ethyl Ester 117.08 118.1 72.1 (-OEt)

| Ethyl N-methyl-N-sulfamoylglycinate | 196.05 | 197.1 | 152.0 (-OEt), 118.1 (-SO₂NH₂) |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to guide the researcher.

Protocol A: Synthesis of Ethyl N-methyl-N-sulfamoylglycinate
  • Free-Basing and Preparation: Suspend sarcosine ethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add triethylamine (2.5 eq). Causality: TEA serves a dual purpose: it liberates the reactive free amine from the hydrochloride salt and acts as an acid scavenger for the HCl generated during the subsequent sulfamoylation[2].

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add a solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM over 15 minutes. Causality: Sulfamoyl chloride is highly reactive. The 0 °C environment suppresses exothermic degradation and prevents over-reaction (e.g., bis-sulfamoylation)[3].

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The precursor will stain positive with Ninhydrin (purple), while the product will be UV-active and stain yellow/brown with iodine.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the target compound.

Protocol B: NMR Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of the purified Ethyl N-methyl-N-sulfamoylglycinate in 0.6 mL of dry DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: Protic solvents or standard CDCl₃ will cause rapid exchange of the –SO₂NH₂ protons. DMSO-d₆ tightly hydrogen-bonds with the sulfamide protons, slowing their exchange rate and allowing them to resolve as a distinct broad singlet at ~7.10 ppm.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.0 s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s).

Protocol C: ATR-FTIR Analysis
  • Background Calibration: Clean the Diamond or ZnSe ATR crystal with isopropanol and run an ambient background scan.

  • Sample Application: Place 1–2 mg of the neat product directly onto the ATR crystal and apply uniform pressure using the anvil. Causality: Utilizing Attenuated Total Reflectance (ATR) bypasses the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture creates a massive, broad O-H stretch around 3300 cm⁻¹ that will completely mask the critical N-H doublet of the primary sulfamide.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

References

  • NextSDS. "ethyl 2-(methyl(sulfamoyl)amino)acetate — Chemical Substance Information.
  • Chen, Y. et al. "Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent.
  • Benchchem. "Sulfamate | Research Chemicals & Reagent." Benchchem Technical Resources.
  • Winum, J. Y. et al. "N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-(methyl(sulfamoyl)amino)acetate

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a mere compliance exercise, but as a rigorously engineered, self-validating system. Ethyl 2-(methyl(sulfamoyl)amino)acetate (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a mere compliance exercise, but as a rigorously engineered, self-validating system. Ethyl 2-(methyl(sulfamoyl)amino)acetate (CAS: 372136-82-8) is a highly versatile intermediate frequently utilized in the synthesis of complex sulfonamides and sulfamides during drug development. However, its unique structural features—combining a reactive sulfamoyl moiety with a lipophilic ester linkage—impart specific toxicological and physical hazards that require precise operational controls.

This guide provides a comprehensive, causality-driven protocol for the safe handling, operational workflow, and disposal of this compound.

Mechanistic Hazard Profiling & Causality

To design an effective safety protocol, we must first understand why the chemical is hazardous. The Globally Harmonized System (GHS) codes assigned to Ethyl 2-(methyl(sulfamoyl)amino)acetate are not arbitrary; they are direct consequences of its molecular structure. According to its 1[1], the compound presents acute systemic and localized risks.

Table 1: Hazard Classification & Mechanistic Causality

GHS CodeHazard CategoryDescriptionMechanistic Causality & Operational Impact
H302 Acute Tox. 4Harmful if swallowedThe compound undergoes rapid systemic absorption via the GI tract. Mandates strict prohibition of food/drink in handling areas[2].
H312 Acute Tox. 4Harmful in contact with skinThe lipophilicity of the ethyl ester enhances dermal penetration through the stratum corneum. Requires impermeable barrier protection[3].
H332 Acute Tox. 4Harmful if inhaledAirborne particulates can enter the alveoli, leading to systemic toxicity. Necessitates primary engineering controls (fume hood)[4].
H315 Skin Irrit. 2Causes skin irritationThe sulfamoyl/amino groups interact with skin moisture, altering local pH and causing localized epidermal irritation[1].
H319 Eye Irrit. 2ACauses serious eye irritationDirect ocular contact causes rapid protein denaturation in the corneal epithelium, requiring tight-fitting eye protection[1].
H336 STOT SE 3May cause drowsiness/dizzinessSystemic absorption allows the compound to cross the blood-brain barrier, causing transient central nervous system (CNS) depression[1].

Engineered PPE Matrix

Personal Protective Equipment (PPE) should function as a self-validating system. We do not just wear gloves; we engineer a breach-detection mechanism.

Table 2: Quantitative PPE Specifications

PPE CategorySpecificationQuantitative MetricCausality & Self-Validating Function
Gloves Nitrile (Double-gloved) 5 mil thicknessPrevents H312 dermal penetration. Self-Validating: If the outer glove is contaminated, its removal ensures the inner glove remains intact while providing immediate visual feedback to the operator.
Eyewear Safety GogglesANSI Z87.1 compliantStandard safety glasses are insufficient. A tight-fitting thermoplastic seal prevents the ingress of aerosolized micro-particulates (H319).
Respirator N95 / P100 Particulate95% - 99.9% filtrationRequired only if handling outside a validated fume hood. Captures aerosolized dust to prevent H332/H336 inhalation risks[4].
Lab Coat Flame-Resistant (FR)100% Cotton or NomexPrevents static buildup (which can aerosolize fine powders) and provides a secondary physical barrier against H315 dermal irritation.

Operational Workflow: Step-by-Step Methodology

The following protocol is designed to minimize aerosolization and prevent accidental dermal exposure during standard laboratory operations.

Phase 1: Pre-Operation Validation

  • Engineering Controls: Verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). This is your primary defense against inhalation hazards[4].

  • Workspace Preparation: Clear the hood of incompatible materials (e.g., strong oxidizing agents or strong bases that could hydrolyze the acetate group).

Phase 2: Material Transfer & Weighing

  • Static Mitigation: Utilize a grounded, anti-static weighing boat. Ethyl 2-(methyl(sulfamoyl)amino)acetate powder can generate static charge, leading to sudden aerosolization.

  • Transfer Technique: Weigh the compound directly into a tared, sealable vessel (e.g., a vial with a PTFE-lined septum cap) using a grounded stainless-steel spatula. Do not use open weigh paper.

  • Self-Validating Check: After transferring, visually inspect your outer gloves. If any white powder is visible, immediately doff the outer gloves inside the hood and don a fresh pair.

Phase 3: Reaction Setup & Dissolution

  • Wall-Washing: Add your selected reaction solvent (e.g., anhydrous dichloromethane or ethyl acetate) slowly down the interior wall of the vessel. This technique suppresses dust generation by trapping particulates in the solvent front.

  • Containment: Once dissolved, seal the vessel immediately. The chemical is now in solution, shifting the primary hazard from inhalation of dust (H332) to dermal exposure to the solvent mixture.

Phase 4: Post-Reaction Decontamination & Doffing

  • Decontamination: Wipe down the balance and fume hood surface with a lint-free cloth lightly dampened with ethanol.

  • Doffing Sequence: Remove outer gloves inside the fume hood to contain residual powder. Remove goggles and lab coat only after the hood sash is closed. Wash hands thoroughly with soap and water[2].

Process Flow & Safety Contingencies

Workflow N1 1. Pre-Operation Verify Fume Hood & Don PPE N2 2. Material Handling Weighing Solid Compound N1->N2 PPE Confirmed N3 3. Reaction Setup Dissolution & Addition N2->N3 Material Secured N6 Spill Protocol Evacuate & Contain N2->N6 Spill Detected N4 4. Post-Reaction Decontamination & Doffing N3->N4 Process Complete N3->N6 Leak Detected N5 5. Waste Disposal Chemical Segregation N4->N5 Waste Generated N6->N4 Area Secured

Figure 1: Operational workflow and safety contingencies for chemical handling.

Spill Response & Disposal Plan

In the event of an accidental release, standard sweeping protocols will exacerbate the hazard by aerosolizing the compound, drastically increasing the risk of CNS depression (H336) and inhalation toxicity (H332)[1].

  • Solid Spills: Do not sweep dry. Cover the spill with absorbent pads lightly dampened with water or ethanol to bind the dust. Carefully scoop the bound material into a sealable hazardous waste container using a non-sparking tool.

  • Liquid Spills (In Solution): Apply an inert absorbent (e.g., vermiculite or sand) to the spill area. Allow the absorbent to fully saturate before collection.

  • Waste Segregation: Dispose of all collected materials, including contaminated gloves and wipes, in a designated solid hazardous waste container. Label clearly with "CAS 372136-82-8", "Acute Toxicity", and "Irritant". Liquid waste should be segregated into halogenated or non-halogenated organic waste streams depending on the reaction solvent used.

References

  • NextSDS. "ethyl 2-(methyl(sulfamoyl)amino)acetate — Chemical Substance Information." NextSDS Database.
  • Centers for Disease Control and Prevention (CDC) / NIOSH. "NIOSH Occupational Exposure Banding: A New Tool for Evaluating Chemical Hazards." CDC Guidelines.
  • Brady Corporation. "GHS Hazard Statements - List, Codes & Implementation." Brady Safety Resources.
  • National Institutes of Health (NIH). "GHS Classification Summary." PubChem Database.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.